Tetrazine-PEG6-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H39ClN6O7 |
|---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H38N6O7.ClH/c25-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-23(31)26-19-21-1-3-22(4-2-21)24-29-27-20-28-30-24;/h1-4,20H,5-19,25H2,(H,26,31);1H |
InChI Key |
ZTWRYTCOJWODIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Tetrazine-PEG6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Tetrazine-PEG6-amine hydrochloride, a key heterobifunctional linker in the field of bioconjugation and drug delivery. This document is intended for researchers, scientists, and professionals in drug development who are utilizing advanced bioconjugation techniques.
Introduction
This compound is a versatile molecule that plays a crucial role in the construction of complex biomolecular architectures, most notably antibody-drug conjugates (ADCs). It features a highly reactive tetrazine moiety and a primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step bioconjugation strategy, making it an invaluable tool for creating precisely defined bioconjugates.[1][2]
The tetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner.[3][4] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[5][6] The PEG6 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[7] The terminal primary amine allows for conjugation to various molecules, such as proteins, peptides, or nanoparticles, through standard amine-reactive chemistries.[]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C24H39ClN6O7 | |
| Molecular Weight | 559.05 g/mol | |
| Appearance | Red to pink solid or oil | |
| Purity | >95% (typically determined by HPLC) | [7] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [9] |
| Storage | -20°C, protected from light | [9] |
Synthesis of this compound
A potential synthetic pathway is illustrated in the diagram below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
The following is a generalized experimental protocol based on the synthesis of related compounds.[5][10] Optimization of reaction conditions may be necessary.
Step 1: Synthesis of a Tetrazine Carboxylic Acid
A suitable nitrile precursor is reacted with hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate. This intermediate is then oxidized to the corresponding tetrazine. For a conjugatable tetrazine, the starting nitrile would contain a protected carboxylic acid group.
Step 2: Amide Coupling to a PEG Linker
-
Activation of Tetrazine Carboxylic Acid: The tetrazine carboxylic acid is activated using a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like dimethylformamide (DMF).
-
Coupling Reaction: The activated tetrazine is then reacted with a mono-Boc-protected diamine-PEG6 linker (H2N-PEG6-NH-Boc). The reaction is typically carried out at room temperature overnight.
-
Purification: The resulting Boc-protected Tetrazine-PEG6-amine is purified from the reaction mixture, often using column chromatography or preparative HPLC.
Step 3: Boc Deprotection
-
Acidic Cleavage: The Boc protecting group is removed by treating the purified intermediate with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or dichloromethane.
-
Isolation: The final product, this compound, is typically isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying under vacuum.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the characteristic protons of the tetrazine ring, the PEG chain, and the terminal amine. The integration of the signals can be used to verify the ratio of these components.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this analysis.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final product. A typical mobile phase would consist of a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA). The purity is determined by the percentage of the area of the main peak relative to the total peak area.
A summary of the expected characterization data is presented in Table 2.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tetrazine ring protons, the ethylene (B1197577) glycol repeating units of the PEG chain, and the protons adjacent to the amine group. |
| ¹³C NMR | Resonances for the carbons of the tetrazine ring, the PEG backbone, and the terminal carbons. |
| HRMS (ESI) | A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺. |
| RP-HPLC | A single major peak indicating high purity (typically >95%). |
Applications in Bioconjugation
The primary application of this compound is as a heterobifunctional linker in a two-step bioconjugation strategy.[1][2] This is particularly valuable in the development of ADCs and other targeted therapies.
The general workflow for its use in bioconjugation is depicted below.
Caption: General workflow for bioconjugation using Tetrazine-PEG6-amine.
Experimental Protocol for Protein Labeling
The following is a general protocol for labeling a protein with this compound.
-
Protein Preparation: The protein of interest is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Activation of Carboxylic Acids: If the protein's carboxylic acid residues (aspartic or glutamic acid) are to be targeted, they are activated with EDC and NHS.
-
Conjugation: A solution of this compound is added to the activated protein solution. The molar ratio of the linker to the protein is optimized to achieve the desired degree of labeling. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: The resulting tetrazine-labeled protein is purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the tetrazine (around 520 nm), or by mass spectrometry.
Conclusion
This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. Its unique combination of a highly reactive tetrazine moiety for bioorthogonal click chemistry and a primary amine for standard conjugation, along with a hydrophilic PEG spacer, makes it an ideal linker for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. This guide provides a foundational understanding of its synthesis, characterization, and application to aid researchers in its effective utilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Stability of Tetrazine-PEG6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Tetrazine-PEG6-amine hydrochloride, a key reagent in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its characteristics, handling, and application.
Core Chemical Properties
This compound is a heterobifunctional linker that plays a pivotal role in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry". Its structure comprises a highly reactive tetrazine moiety, a flexible hexaethylene glycol (PEG6) spacer, and a primary amine group, supplied as a hydrochloride salt for enhanced stability and handling.
The key attributes of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₃₉ClN₆O₇ | [1] |
| Molecular Weight | 559.05 g/mol | [1] |
| Physical Form | Red oil/liquid | [1][2] |
| Solubility | Soluble in THF, DCM, DMF, and DMSO | [1] |
| Purity | >90% by HPLC | [1] |
| Storage Conditions | -20°C | [1][2] |
Reactivity and Bioorthogonal Applications
The reactivity of this compound is dominated by the tetrazine ring, which acts as an electron-deficient diene in the iEDDA reaction. This reaction is exceptionally fast and highly selective for strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives. The reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal tool for bioconjugation.
The primary amine group on the other end of the molecule allows for straightforward conjugation to biomolecules or surfaces containing activated carboxylic acids (e.g., NHS esters). The hydrophilic PEG6 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.
Reaction with Dienophiles
The iEDDA reaction between a tetrazine and a strained alkene like TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning a wide range. The reaction rate is influenced by the substituents on the tetrazine ring and the nature of the dienophile.
The table below presents typical second-order rate constants for the reaction of various tetrazine derivatives with TCO, providing a reference for the expected reactivity of this compound.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Source(s) |
| 3,6-di-(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | [3][4] |
| 3-phenyl-1,2,4,5-tetrazine derivative | trans-cyclooctene | ~1000 | 60:40 Water/Methanol | [5] |
| Hydrogen-substituted tetrazines | trans-cyclooctene | Up to 30,000 | Aqueous Buffer | [6] |
| General Tetrazine-PEG | trans-cyclooctene | 1 - 1 x 10⁶ | Aqueous Media | [7] |
Stability Profile
The stability of tetrazine-containing compounds is a critical factor in their application, particularly in biological systems. Generally, the stability of the tetrazine ring is influenced by its substituents. Electron-withdrawing groups can enhance the reactivity of the tetrazine in the iEDDA reaction but may also decrease its stability in aqueous media.
| Condition | Observation | Source(s) |
| Aqueous Stability (PBS, pH 7.4, 37°C) | Hydrogen-substituted tetrazines show a good balance of stability and reactivity. Alkyl-substituted tetrazines exhibit the highest stability. | [6][8] |
| Serum Stability (FBS, 37°C) | Some stable tetrazine derivatives show >90% remaining after 10 hours. | [8] |
| pH Sensitivity | Tetrazines are known to be sensitive to harsh pH conditions. | [9] |
| Light Sensitivity | Protect from light to prevent potential degradation. |
Experimental Protocols
Protocol for Assessing Stability in Plasma
This protocol outlines a general procedure for evaluating the stability of a tetrazine conjugate in plasma using LC-MS.
Materials:
-
Tetrazine-PEG6-amine conjugate stock solution (e.g., 10 mM in DMSO)
-
Control plasma (human, mouse, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) in ACN
-
Thermomixer or water bath at 37°C
-
LC-MS system
Procedure:
-
Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
In a microcentrifuge tube, mix plasma and PBS (e.g., 9:1 v/v).
-
Spike the tetrazine conjugate into the plasma/PBS mixture to a final concentration of 1-10 µM.
-
Incubate the samples at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing cold ACN with the internal standard to precipitate plasma proteins and quench any further degradation.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time to determine the degradation profile and calculate the half-life (t₁/₂) of the conjugate in plasma.
-
Protocol for Antibody Conjugation
This protocol describes a general method for conjugating Tetrazine-PEG6-amine to an antibody via its primary amine, after converting the amine to an NHS ester.
Materials:
-
Antibody solution (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Activation of Tetrazine-PEG6-amine:
-
Dissolve this compound and an activating agent (e.g., DSC) in anhydrous DMF or DMSO to form the NHS ester. This step should be performed immediately before use as NHS esters are moisture-sensitive.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using an appropriate method.
-
-
Conjugation Reaction:
-
Add the activated Tetrazine-PEG6-NHS ester solution to the antibody solution. The molar ratio of the tetrazine linker to the antibody will need to be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting antibody-tetrazine conjugate from excess reagents using a size-exclusion chromatography column.
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.
-
Signaling Pathways and Experimental Workflows
This compound is a versatile tool used in various advanced biological applications. The following diagrams, generated using the DOT language, illustrate common experimental workflows.
Caption: Pre-targeted Antibody-Drug Conjugate (ADC) Therapy Workflow.
Caption: Bioorthogonal Cell Labeling Workflow.
Conclusion
This compound is a powerful and versatile reagent for bioorthogonal chemistry. Its high reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences research. A thorough understanding of its chemical properties, reactivity, and stability is essential for its successful application in these cutting-edge fields. This guide provides a foundational understanding to aid in the effective utilization of this important chemical entity.
References
- 1. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder Reaction: Principles, Protocols, and Applications in Drug Development
The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly ascended as a cornerstone of bioorthogonal chemistry, offering researchers a powerful tool for forging covalent bonds in complex biological environments.[1] Its remarkable combination of exceptionally fast kinetics, high specificity, and biocompatibility has propelled its application across diverse scientific domains, including chemical biology, materials science, and notably, drug development.[2] This technical guide provides a comprehensive exploration of the core principles governing the IEDDA reaction, detailed experimental methodologies, and a compendium of quantitative data to empower researchers, scientists, and drug development professionals in harnessing the full potential of this transformative chemical ligation.
Core Principles of the Inverse Electron Demand Diels-Alder Reaction
The IEDDA reaction is a type of [4+2] cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile.[3] This is in stark contrast to the conventional Diels-Alder reaction, which involves the reaction of an electron-rich diene with an electron-poor dienophile. The unique reactivity in the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] A smaller energy gap between these frontier molecular orbitals leads to a more favorable interaction and, consequently, a faster reaction rate.[2]
Key features that distinguish the IEDDA reaction include:
-
Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with some second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[5] This allows for efficient transformations even at the low concentrations typical of biological systems.
-
High Specificity and Bioorthogonality: The reactants in IEDDA ligations are highly selective for each other and do not cross-react with the vast array of functional groups present in biological systems, such as amines and thiols.[2]
-
Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (temperature and pH) without the need for cytotoxic catalysts like copper.[6]
-
Irreversibility: The most common IEDDA reactions, particularly those involving tetrazines, are irreversible due to a subsequent retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[2]
The most widely employed dienes in IEDDA reactions are 1,2,4,5-tetrazines, which can be substituted with various groups to tune their reactivity and solubility.[7] Common dienophiles include strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and bicyclononynes (BCN), where the ring strain raises the energy of the HOMO, accelerating the reaction.[2][8]
Quantitative Data on IEDDA Reaction Kinetics
The rate of an IEDDA reaction is highly dependent on the specific structures of the diene and dienophile, as well as the reaction solvent. The following tables summarize second-order rate constants for various IEDDA pairs to facilitate the selection of appropriate reactants for a given application.
| Diene (Tetrazine) | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 MeOH/water | 2000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | Methanol | 0.23 |
| 3,6-di-(2-pyridyl)-s-tetrazine | exo,exo-5-norbornene-2,3-dimethanol | Methanol | 0.21 |
| 3,6-di-(2-pyridyl)-s-tetrazine | (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate | Methanol | 0.009 |
| 3-(p-benzylaminosulfonyl)-6-methyl-s-tetrazine | bicyclononyne (BCN) | PBS | 9.8 |
| 3-methyl-6-phenyl-s-tetrazine | bicyclononyne (BCN) | PBS | 2.4 |
Table 1: Second-order rate constants for selected IEDDA reactions. Data compiled from multiple sources.[1][5][8]
| Dienophile | Relative Reaction Rate with Hexachlorocyclopentadiene |
| Styrene | 1.4 |
| p-Nitrostyrene | 1.0 |
Table 2: Effect of dienophile electron density on relative reaction rates.[3]
Experimental Protocols
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol outlines a representative synthesis of a commonly used tetrazine.
Materials:
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.
-
Stir the reaction mixture at 78°C for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane (B109758) and purified by column chromatography on silica (B1680970) gel to yield the final product as a colored solid.
General Protocol for Antibody-TCO Conjugation and Tetrazine Ligation
This protocol describes the labeling of an antibody with a TCO-NHS ester and subsequent reaction with a tetrazine-functionalized molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.
-
TCO-PEG-NHS ester dissolved in DMSO to a stock concentration of 10 mM.
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug).
-
Spin desalting column.
Procedure:
-
Antibody-TCO Conjugation:
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
-
Tetrazine Ligation:
-
Add the tetrazine-labeled molecule to the solution of the TCO-modified antibody. A slight molar excess of the tetrazine can be used.
-
Incubate the reaction at room temperature or 37°C. The reaction is often complete within 10-60 minutes.
-
(Optional) The final antibody conjugate can be purified from excess tetrazine using a spin desalting column.
-
Monitoring IEDDA Reactions by UV-Vis Spectroscopy
The disappearance of the characteristic pink/red color of the tetrazine upon reaction can be monitored by UV-Vis spectroscopy to determine reaction kinetics.
Procedure:
-
Prepare a solution of the tetrazine in the desired solvent and measure its initial absorbance spectrum, noting the characteristic absorption band around 520-540 nm.
-
To initiate the reaction, add a known excess of the dienophile (to ensure pseudo-first-order conditions).[1]
-
Immediately begin recording absorbance spectra at regular time intervals.
-
The observed rate constant (k_obs) can be determined by fitting the decay of the tetrazine absorbance over time to a first-order exponential decay.
-
The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of the dienophile.
Visualizing IEDDA: Mechanisms and Workflows
Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.
References
- 1. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 7. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tetrazine-PEG6-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrazine-PEG6-amine Hydrochloride: A Key Player in Bioorthogonal Chemistry
This compound is a versatile chemical tool at the forefront of bioconjugation and drug delivery research. As a heterobifunctional linker, it possesses a tetrazine moiety and a primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for the covalent attachment of the linker to biomolecules or surfaces via the amine group, while the tetrazine ring serves as a highly reactive handle for bioorthogonal "click" chemistry.[1][2]
The cornerstone of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions, enabling efficient conjugation at low concentrations in complex biological environments.[3] The reaction is biocompatible, proceeding under physiological conditions without the need for cytotoxic catalysts like copper.[1] The hydrophilic PEG6 spacer enhances aqueous solubility, minimizes steric hindrance, and can reduce the immunogenicity of the resulting conjugate.[4]
This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs).
Core Properties and Quantitative Data
The performance of this compound in experimental settings is dictated by its physicochemical properties, reaction kinetics, and stability. While specific data for the PEG6 variant is not always available in literature, the following tables summarize key quantitative data for the parent compound and closely related PEGylated tetrazine derivatives to provide a strong predictive framework.
| Property | Value | Source |
| Chemical Formula | C24H39ClN6O7 | [1] |
| Molecular Weight | 559.05 g/mol | [1] |
| Physical Form | Red oil | [1] |
| Solubility | THF, DCM, DMF, DMSO, Water | [1][5] |
| Storage | -20°C | [1] |
Caption: Physicochemical Properties of this compound.
| Reactants | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | ~2000 | [6] |
| Methyl-substituted tetrazines and TCO derivatives | Aqueous Media | ~1000 | [6] |
| Hydrogen-substituted tetrazines and TCO derivatives | Aqueous Media | up to 30,000 | [6] |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 1100 - 73,000 | [6] |
| General TCO-Tetrazine | Not Specified | up to 1 x 10⁶ | [6] |
Caption: Comparative Reaction Kinetics of Tetrazine-TCO Ligation.
| Tetrazine Derivative | Medium | Stability (Remaining % after 10h at 37°C) | Source |
| Hydrogen substituted tetrazines | PBS | ~70% | [7] |
| Disubstituted tetrazines (electron-donating groups) | PBS | >90% | [7] |
| Methyl-substituted Tetrazine | Fetal Bovine Serum | >90% | [8] |
| Hydrogen-substituted Tetrazine | Fetal Bovine Serum | ~40% | [8] |
Caption: Stability of Tetrazine Derivatives in Biological Media.
Signaling Pathways and Experimental Workflows
The utility of this compound is best understood through the visualization of the chemical processes and experimental workflows in which it is a central component.
References
- 1. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-PEG6-amine | AxisPharm [axispharm.com]
- 3. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-PEG6-amino-Boc - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
A Technical Guide to Tetrazine-PEG6-amine Hydrochloride for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tetrazine-PEG6-amine hydrochloride, a heterobifunctional linker crucial for advanced bioconjugation strategies. We will delve into its molecular characteristics, applications in drug development, and detailed experimental protocols for its use.
Core Molecular Attributes
This compound is a key reagent in the field of bioorthogonal chemistry. Its structure is meticulously designed for efficient and specific conjugation of molecules. The molecule consists of a highly reactive tetrazine moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a primary amine group, supplied as a hydrochloride salt for improved stability and handling.
The tetrazine group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes. The PEG6 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance. The primary amine allows for the initial conjugation to a biomolecule of interest, typically through amide bond formation with carboxylic acids or activated esters.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C24H39ClN6O7 | [1] |
| Molecular Weight | 559.05 g/mol | [1] |
| Purity | >90% (typically ≥95% by HPLC) | [1] |
| Physical Form | Red oil or solid/powder | [1] |
| Solubility | Soluble in THF, DCM, DMF, DMSO, Water, and MeOH | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Applications in Antibody-Drug Conjugate (ADC) Development
A prime application of this compound is in the construction of antibody-drug conjugates (ADCs).[2] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC.
The use of this compound in ADC development follows a two-step ligation strategy. First, the amine group of the linker is conjugated to a payload molecule (e.g., a cytotoxic drug) that has a reactive carboxylic acid or activated ester. In a parallel step, a TCO group is introduced onto the antibody. The tetrazine-functionalized payload is then reacted with the TCO-modified antibody via the iEDDA reaction to form the final ADC. This modular approach allows for the precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs.[3]
Experimental Protocol: Two-Step Antibody-Drug Conjugation
This section provides a detailed methodology for the conjugation of a payload to an antibody using this compound and a TCO-modified antibody. This protocol is a general guideline and may require optimization for specific antibodies and payloads.
Part 1: Activation of Payload and Conjugation with this compound
-
Payload Activation:
-
Dissolve the payload containing a carboxylic acid group in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add an excess of an activating agent (e.g., 1.5 equivalents of HBTU and 3 equivalents of DIPEA).
-
Stir the reaction at room temperature for 15-30 minutes to form the activated ester.
-
-
Conjugation to this compound:
-
Dissolve this compound in the same anhydrous solvent.
-
Add the solution of the activated payload to the this compound solution. A slight molar excess of the tetrazine linker (e.g., 1.1 equivalents) is recommended.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Upon completion, the tetrazine-functionalized payload can be purified by preparative HPLC.
-
Part 2: Conjugation of Tetrazine-Payload to TCO-Modified Antibody
-
Preparation of TCO-Modified Antibody:
-
The antibody should be modified with a TCO group according to established protocols. This typically involves reacting the antibody with a TCO-NHS ester to label lysine (B10760008) residues.
-
Ensure the TCO-modified antibody is in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The antibody concentration is typically in the range of 2-10 mg/mL.[3]
-
-
iEDDA Reaction:
-
Dissolve the purified tetrazine-functionalized payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the reaction buffer (e.g., PBS).
-
Add the tetrazine-payload solution to the TCO-modified antibody solution. A molar excess of the tetrazine-payload (typically 1.5 to 5-fold over the available TCO groups) is recommended to drive the reaction to completion.[3]
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is generally rapid.[4]
-
-
Purification of the ADC:
-
Remove the excess unreacted tetrazine-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.[3]
-
-
Characterization of the ADC:
-
Purity and Aggregation: Analyze the purified ADC by size-exclusion HPLC (SEC-HPLC). A single, sharp peak indicates a pure and non-aggregated product.[3]
-
Molecular Weight and DAR: Determine the molecular weight and drug-to-antibody ratio (DAR) by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]
-
SDS-PAGE: Confirm the conjugation by observing a shift in the molecular weight of the antibody bands on an SDS-PAGE gel.[3]
-
Workflow for ADC Synthesis using Tetrazine-PEG6-amine
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using the two-step ligation strategy involving this compound.
This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, further optimization of the described protocols is encouraged to achieve the desired outcomes.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Tetrazine-PEG6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-PEG6-amine hydrochloride is a heterobifunctional linker at the forefront of bioconjugation chemistry, playing a pivotal role in the construction of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. Its utility is fundamentally linked to the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, a cornerstone of "click chemistry"[1]. The polyethylene (B3416737) glycol (PEG) spacer and the terminal amine hydrochloride salt are critical molecular features that dictate its behavior in aqueous media. This guide provides an in-depth analysis of the factors governing the solubility of this compound in aqueous buffers, offers detailed experimental protocols for solubility determination, and presents logical workflows for its application in bioconjugation.
Factors Influencing Solubility
The solubility of this compound in an aqueous buffer is not a fixed value but is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.
-
The Hydrophilic PEG Spacer : The presence of a six-unit polyethylene glycol (PEG6) chain significantly enhances the hydrophilicity of the molecule[2]. PEG chains are known to be highly water-soluble and can increase the solubility of hydrophobic molecules they are attached to[2][3]. This makes the molecule more amenable to use in biological systems.
-
The Amine Hydrochloride Salt : The terminal primary amine is present as a hydrochloride salt. This is a crucial feature for aqueous solubility. Amines are basic and often have limited solubility in neutral water in their free base form. By forming a salt with hydrochloric acid, the amine group becomes protonated (R-NH3+), resulting in an ionic species that is significantly more soluble in polar solvents like water[4].
-
pH of the Aqueous Buffer : The pH of the solution is a critical determinant of solubility for molecules with ionizable groups like amines[4]. The amine in this compound will exist in equilibrium between its protonated, more soluble form (R-NH3+) and its neutral, less soluble free base form (R-NH2). In acidic to neutral buffers, the equilibrium will favor the protonated form, leading to higher solubility. As the pH becomes more alkaline, the equilibrium will shift towards the free base, potentially causing a decrease in solubility. For bioconjugation reactions involving tetrazines, a pH range of 6 to 9 is common[5].
-
Buffer Composition and Ionic Strength : The type and concentration of salts in the buffer can influence solubility. High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a compound is decreased. However, for many biological applications, buffers like phosphate-buffered saline (PBS) are standard and generally compatible with tetrazine-based conjugations[5][6].
-
Temperature : For most solid solutes, solubility in a liquid solvent tends to increase with temperature. However, the exact effect of temperature on the solubility of this compound should be determined empirically for specific applications.
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not broadly published and is best determined empirically under the specific conditions of your experiment. Researchers should generate their own data using the protocols outlined below. The following table provides a template for recording and comparing solubility data under different buffer conditions.
| Buffer System | pH | Temperature (°C) | Co-solvent (if any) | Solubility (mg/mL or mM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | None | ||
| Phosphate-Buffered Saline (PBS) | 6.5 | 25 | None | ||
| Tris Buffer | 8.0 | 25 | None | ||
| Acetate Buffer | 5.5 | 25 | None | ||
| User-defined buffer |
Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10]
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., PBS, pH 7.4), filtered.
-
Small glass vials or centrifuge tubes with screw caps.
-
Orbital shaker or vortex mixer.
-
Centrifuge.
-
Analytical balance.
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification.
-
Pipettes and tips.
-
Syringe filters (optional).
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an amount of this compound that is in clear excess of its expected solubility and place it into a glass vial.
-
Add a precise volume of the desired aqueous buffer to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures continuous mixing of the solid with the solvent.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed until a clear supernatant is obtained.
-
-
Sample Collection and Dilution:
-
Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
For accurate quantification, it may be necessary to dilute the supernatant with the same buffer used for the experiment.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted supernatant using a pre-validated analytical method.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
HPLC: This is a more specific and often more accurate method. The concentration is determined by integrating the peak area corresponding to the compound and comparing it to a standard curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for any dilutions made. The average concentration from the replicate samples represents the solubility of the compound under the tested conditions.
-
Visualization of Workflows and Logical Relationships
Logical Flow of Solubility Determination
The process of determining the solubility of this compound follows a logical sequence of steps, from preparation to final analysis.
Caption: Workflow for determining the aqueous solubility of a compound.
Application in Bioconjugation: A Signaling Pathway
This compound serves as a linker to connect a payload (e.g., a drug, a fluorophore) to a targeting moiety (e.g., an antibody) that has been modified with a trans-cyclooctene (B1233481) (TCO) group. This is a key step in creating targeted therapies and diagnostics.
Caption: Pathway for creating a bioconjugate using Tetrazine-PEG6-amine.
Conclusion
While this compound is designed for enhanced aqueous solubility, a thorough understanding of the factors influencing its behavior in different buffer systems is crucial for its successful application. The provided guidelines and experimental protocols offer a robust framework for researchers to characterize its solubility and optimize its use in the development of novel bioconjugates. Empirical determination of solubility under specific experimental conditions remains a critical step for reproducible and reliable results in the fields of drug discovery and targeted therapeutics.
References
- 1. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols for Tetrazine-PEG6-Amine Hydrochloride in Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics, including antibody-drug conjugates (ADCs) and pre-targeted imaging agents, relies on the precise and stable attachment of functional molecules to antibodies. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), offers a rapid, specific, and catalyst-free method for bioconjugation in complex biological environments.[1]
This document provides detailed protocols and application notes for the conjugation of Tetrazine-PEG6-amine hydrochloride to antibodies. This heterobifunctional linker features a tetrazine moiety for bioorthogonal "click" chemistry and a primary amine for covalent attachment to the antibody. The six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances solubility and reduces steric hindrance.[2]
Due to the presence of a primary amine on the linker, a two-step conjugation strategy is employed. First, the carboxyl groups on the antibody (present on aspartic and glutamic acid residues) are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This creates a stable amine-reactive intermediate that subsequently forms a robust amide bond with the amine group of the Tetrazine-PEG6-amine linker.[3][4]
Quantitative Data Summary
The efficiency of the conjugation process is critical for the performance of the final antibody conjugate. The following tables summarize key quantitative parameters for the two-step conjugation of an amine-containing tetrazine linker to an antibody via EDC/Sulfo-NHS chemistry and the subsequent bioorthogonal ligation.
Table 1: Antibody-Tetrazine Conjugation Parameters
| Parameter | Typical Value | Method of Determination | Source(s) |
| Degree of Labeling (DOL) | 2-8 tetrazines/antibody | Mass Spectrometry, HIC-HPLC | [3][5] |
| Antibody Recovery | >85% | UV-Vis Spectroscopy (A280) | |
| Conjugate Stability (in serum) | >90% retention after 1 month | Mass Spectrometry, HIC-HPLC | [6] |
Table 2: Tetrazine-TCO Ligation Performance
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant | >800 M⁻¹s⁻¹ | Physiological pH and temperature | [1] |
| Reaction Time for Completion | < 1 hour | Micromolar concentrations | [7] |
| Required Reactant Concentration | Nanomolar to micromolar | Aqueous buffer | [1] |
Experimental Protocols
Part 1: Conjugation of Tetrazine-PEG6-Amine to an Antibody
This protocol details the two-step process of activating an antibody's carboxyl groups and subsequently conjugating the amine-functionalized tetrazine linker.
Materials:
-
Antibody of interest (in a phosphate-free and amine-free buffer)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (Phosphate-Buffered Saline, pH 7.2-7.5)
-
Quenching Solution (1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5)
-
Spin Desalting Columns (appropriate molecular weight cutoff for the antibody)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxylates, exchange it into the Coupling Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the final antibody solution is free of extraneous proteins like BSA.
-
-
Activation of Antibody Carboxyl Groups:
-
Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in chilled Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the antibody solution to achieve a final molar excess of 50-100 fold for EDC and 100-200 fold for Sulfo-NHS relative to the antibody.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Antibody:
-
Immediately following activation, remove excess EDC and Sulfo-NHS by buffer exchange into Coupling Buffer using a spin desalting column. This step is critical to prevent unwanted cross-linking of the Tetrazine-PEG6-amine.
-
-
Conjugation of Tetrazine-PEG6-Amine:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add the Tetrazine-PEG6-amine stock solution to the purified, activated antibody solution. A 20 to 50-fold molar excess of the tetrazine linker over the antibody is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Final Purification:
-
Quench any remaining reactive sites by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the resulting antibody-tetrazine conjugate from excess linker and quenching reagents using a spin desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the tetrazine has a distinct absorbance).
-
Assess the antibody concentration and recovery using a BCA assay or UV-Vis at 280 nm.
-
The purified antibody-tetrazine conjugate is now ready for the bioorthogonal reaction with a TCO-modified molecule.
-
Part 2: Bioorthogonal Ligation with a TCO-Modified Molecule
This protocol describes the "click" reaction between the tetrazine-modified antibody and a molecule functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Purified antibody-tetrazine conjugate
-
TCO-modified molecule (e.g., drug, imaging agent)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO, water).
-
In a reaction tube, combine the antibody-tetrazine conjugate with the TCO-modified molecule in the Reaction Buffer. A slight molar excess (1.5 to 5 equivalents) of the TCO-molecule per tetrazine is recommended to ensure complete ligation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The reaction is typically complete within this timeframe at micromolar concentrations.
-
-
Purification and Analysis:
-
If necessary, purify the final antibody conjugate from any excess TCO-modified molecule using size-exclusion chromatography (SEC) or a spin desalting column.
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by HIC-HPLC or mass spectrometry to determine the final drug-to-antibody ratio (DAR).[3][5]
-
Application Examples and Visualizations
Antibody-Drug Conjugate (ADC) Targeting HER2
A common application is the development of ADCs targeting the HER2 receptor, which is overexpressed in certain cancers. The antibody (e.g., Trastuzumab) is conjugated with Tetrazine-PEG6-amine and then reacted with a TCO-linked cytotoxic drug.
Caption: HER2-targeted ADC mechanism of action.
Pre-targeted Imaging of CEA-Expressing Tumors
In this two-step approach, an antibody targeting the Carcinoembryonic Antigen (CEA) is first administered and allowed to accumulate at the tumor site. After unbound antibody is cleared from circulation, a TCO-labeled imaging agent is administered, which rapidly "clicks" to the tetrazine-modified antibody for high-contrast imaging.[6]
Caption: Workflow for pre-targeted tumor imaging.
Experimental Workflow for Antibody-Tetrazine Conjugation
The overall process involves antibody activation, linker conjugation, and purification, followed by the bioorthogonal reaction with a TCO-labeled molecule.
Caption: Step-by-step experimental workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to Tetrazine-PEG6-amine Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and techniques of bioconjugation using Tetrazine-PEG6-amine. These application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary information to successfully label and conjugate biomolecules for a variety of applications, including antibody-drug conjugates (ADCs), molecular imaging, and live-cell labeling.
Introduction to Tetrazine-PEG6-amine Bioconjugation
Tetrazine-PEG6-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies.[1][2] It incorporates a highly reactive tetrazine moiety and a primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] This unique structure enables a two-step conjugation process that is both highly efficient and exquisitely specific.
The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction between the tetrazine and a strained alkene, most commonly trans-cyclooctene (B1233481) (TCO).[4][5] This reaction is characterized by its exceptionally fast kinetics, proceeding rapidly even at low concentrations and under mild, physiological conditions without the need for a toxic copper catalyst.[1][4][5] The reaction is highly selective, meaning the tetrazine and TCO groups will not react with other functional groups typically found in biological systems, ensuring precise and targeted labeling.[1][4]
The inclusion of a six-unit PEG spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[1][3] Furthermore, the PEG chain provides a flexible spacer that minimizes steric hindrance, potentially improving the accessibility of the conjugated molecule to its target.[4]
Principle of the Reaction
The bioconjugation process using Tetrazine-PEG6-amine typically involves two key steps:
-
Functionalization of the Biomolecule of Interest (Biomolecule 1): The primary amine group of Tetrazine-PEG6-amine is used to attach the linker to a biomolecule. This is commonly achieved by reacting the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the target biomolecule. This reaction forms a stable amide bond.
-
Bioorthogonal Ligation: The now tetrazine-functionalized biomolecule is reacted with a second biomolecule that has been modified to contain a trans-cyclooctene (TCO) group (Biomolecule 2). The tetrazine and TCO moieties rapidly and specifically react via an IEDDA cycloaddition to form a stable covalent bond, yielding the final bioconjugate.[4][5] This reaction is irreversible and releases nitrogen gas as the only byproduct.[5]
Core Requirements: Data Presentation
The following table summarizes key quantitative data related to the Tetrazine-TCO ligation, providing a quick reference for experimental planning.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | General | [4] |
| ~1 x 10⁶ M⁻¹s⁻¹ | General range | [5] | |
| 2000 M⁻¹s⁻¹ | In 9:1 methanol/water | [6] | |
| Reaction pH | 6.0 - 9.0 | PBS buffer for ligation | [5] |
| 7.0 - 9.0 | For NHS ester reaction with amines | [7] | |
| Reaction Temperature | Room Temperature or 4°C | Protein-protein conjugation | [4][7] |
| Reaction Time | 30 - 120 minutes | Protein-protein conjugation | [4][7] |
| 5 minutes | For reaction of Tet2-proteins with TCO | [8] | |
| Molar Excess (Tetrazine:TCO) | 1.05 - 1.5 : 1 | Recommended for optimal ligation | [4] |
| Molar Excess (NHS ester:Protein) | 10 - 20 fold | For protein functionalization | [9] |
Experimental Protocols
This section provides detailed methodologies for the key steps in Tetrazine-PEG6-amine bioconjugation. These protocols are intended as a starting point and may require optimization for specific biomolecules and applications.
Protocol 1: Functionalization of a Protein with Tetrazine-PEG6-amine
This protocol describes the modification of a protein with a tetrazine group by targeting primary amines (e.g., lysine (B10760008) residues) using an NHS ester of the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at 1-5 mg/mL.
-
Tetrazine-PEG6-amine hydrochloride (stored at -20°C).
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting spin columns or dialysis cassettes for purification.
Procedure:
-
Prepare the Protein: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.
-
Prepare Tetrazine-PEG6-NHS ester: This step should be performed immediately before use as NHS esters are moisture-sensitive.
-
In a microfuge tube, dissolve Tetrazine-PEG6-amine and a 1.5-fold molar excess of DSC in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Add a 1.5-fold molar excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
-
Allow the reaction to proceed for 1 hour at room temperature to form the Tetrazine-PEG6-NHS ester in situ.
-
-
Labeling Reaction:
-
Quench the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[9]
-
Incubate for 5 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Tetrazine-PEG6-NHS ester and quenching buffer components by using a desalting spin column or by dialysis against an appropriate buffer.[4]
-
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the conjugation of a tetrazine-functionalized protein (from Protocol 1) with a TCO-functionalized protein.
Materials:
-
Tetrazine-functionalized protein (Protein 1-Tz) in PBS.
-
TCO-functionalized protein (Protein 2-TCO) in PBS. (Note: TCO-NHS esters are commercially available to functionalize proteins in a similar manner to Protocol 1).
-
Reaction Buffer: PBS, pH 6.0-9.0.
Procedure:
-
Prepare the Reaction Mixture:
-
In a microfuge tube, combine the Tetrazine-functionalized protein and the TCO-functionalized protein in the reaction buffer.
-
A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to ensure complete reaction of the TCO-protein.[4][7]
-
-
Incubation:
-
Incubate the reaction mixture for 30 to 120 minutes at room temperature with gentle rotation.[4][7] The reaction can also be performed at 4°C, which may require a longer incubation time.[7]
-
The progress of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[5][7]
-
-
Purification (Optional):
-
If necessary, the final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[4]
-
-
Storage:
-
Store the final conjugate at 4°C until further use.[4]
-
Protocol 3: Characterization of the Bioconjugate
1. SDS-PAGE Analysis:
-
Analyze the starting materials and the final conjugate by SDS-PAGE.
-
A successful conjugation will result in a new band with a higher molecular weight corresponding to the conjugated product. A mobility shift assay can confirm the conjugation.[8]
2. Mass Spectrometry (MS):
-
Determine the molecular weight of the final conjugate to confirm the addition of the second biomolecule.
-
For peptide mapping, the conjugate can be proteolytically digested, and the resulting peptides analyzed by LC-MS/MS to identify the site of conjugation.
Mandatory Visualization
The following diagrams illustrate the key processes involved in Tetrazine-PEG6-amine bioconjugation.
Caption: Logical diagram of the two-step bioconjugation process.
References
- 1. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-PEG6-amine | AxisPharm [axispharm.com]
- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Live Cell Imaging Using Tetrazine-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided a robust toolkit for labeling and visualizing biomolecules in their natural environment.[1][2] The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[3][4] This "click chemistry" reaction is catalyst-free and proceeds efficiently under physiological conditions, minimizing cellular perturbation.[5][6]
Tetrazine-PEG6-amine is a heterobifunctional linker molecule designed to leverage this powerful chemistry for live cell imaging and other bioconjugation applications.[7][8] It features a tetrazine moiety for the iEDDA reaction and a primary amine group. The amine allows for the covalent attachment of the tetrazine to a molecule of interest, such as a fluorescent probe, enabling the subsequent labeling of a target biomolecule that has been pre-tagged with a TCO group. The polyethylene (B3416737) glycol (PEG6) spacer enhances the hydrophilicity and solubility of the conjugate while minimizing steric hindrance.[5]
These application notes provide a detailed overview and protocols for utilizing Tetrazine-PEG6-amine in live cell imaging experiments.
Principle of the Method
The use of Tetrazine-PEG6-amine for live cell imaging is typically a two-step process that relies on the principles of bioorthogonal, pre-targeted labeling.[9][10]
-
Target Modification: The biomolecule of interest (e.g., a protein, glycan, or lipid) is first tagged with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety, metabolic labeling, or by using antibodies or small molecules conjugated to TCO.[1][11]
-
Bioorthogonal Ligation and Imaging: A fluorescent probe is conjugated to Tetrazine-PEG6-amine via its primary amine. This tetrazine-fluorophore conjugate is then introduced to the live cells. The tetrazine group on the probe rapidly and specifically reacts with the TCO tag on the target biomolecule through an iEDDA reaction.[12][13] This forms a stable covalent bond, effectively labeling the target with the fluorophore, which can then be visualized using fluorescence microscopy.[14] Some tetrazine-fluorophore probes are fluorogenic, meaning their fluorescence significantly increases upon reaction with the dienophile, which helps to reduce background noise during imaging.[15]
Signaling Pathway and Experimental Workflow Diagrams
The core of this technique is the bioorthogonal chemical reaction, not a biological signaling pathway. The following diagrams illustrate the chemical ligation and the general experimental workflow.
Caption: Experimental workflow for live cell imaging using Tetrazine-PEG6-amine.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine-PEG6-amine | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Labeling Proteins with Tetrazine-PEG6-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of proteins with Tetrazine-PEG6-amine hydrochloride. This method is a two-step process that first introduces a tetrazine moiety onto the protein via its carboxyl groups, followed by a bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule of interest. This technique is particularly valuable for the site-specific conjugation of proteins with a variety of payloads, including fluorescent dyes, radiolabels, and therapeutic agents, under mild, biocompatible conditions.
The first step utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxyl groups (present on aspartic and glutamic acid residues and the C-terminus) of the target protein. The activated carboxyl groups then react with the primary amine of this compound to form a stable amide bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated molecule.
The second step involves the highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the incorporated tetrazine and a TCO-functionalized molecule. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and the absence of cytotoxic catalysts, making it ideal for applications in complex biological environments, including live cell imaging and in vivo studies.[1][2]
Experimental Workflow Overview
The overall workflow for labeling a protein with this compound and subsequent conjugation to a TCO-modified molecule is a two-part process. The initial phase involves the covalent attachment of the tetrazine linker to the protein. The second phase is the bioorthogonal click reaction to attach the molecule of interest.
Caption: Overall experimental workflow for protein labeling.
Part 1: Protocol for Protein-Tetrazine Conjugation via EDC/NHS Chemistry
This protocol details the steps for covalently attaching this compound to a protein by targeting its carboxyl groups.
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
Experimental Protocol
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains amine- or carboxyl-containing buffers (e.g., Tris, glycine, acetate), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.
-
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or DMF, or directly in Activation Buffer.
-
Add EDC and NHS to the protein solution. A typical starting point is a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the protein.[3][4] The optimal ratios should be determined empirically.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately before use, dissolve the this compound in Coupling Buffer.
-
Add the Tetrazine-PEG6-amine solution to the activated protein solution. A 10- to 50-fold molar excess of the tetrazine linker over the protein is recommended as a starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess reagents and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.
-
-
Characterization of Tetrazine-Labeled Protein:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL), which is the number of tetrazine molecules per protein, can be estimated by UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (typically around 520-540 nm) and the protein (at 280 nm). The exact molar extinction coefficient of the specific tetrazine derivative should be used for accurate calculation. Alternatively, mass spectrometry can provide a more precise determination of the DOL.
-
Quantitative Data for EDC/NHS Conjugation
| Parameter | Typical Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of EDC | 10-50 fold (over protein) | Optimization is often required.[3][4] |
| Molar Excess of NHS | 2-5 fold (over protein) | Sulfo-NHS can be used for improved solubility. |
| Molar Excess of Tetrazine-amine | 10-50 fold (over protein) | Higher excess can drive the reaction to completion. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[5][6] |
| Coupling pH | 7.2 - 8.0 | Favorable for the reaction with primary amines.[5] |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve stability. |
| Expected Degree of Labeling (DOL) | 1 - 5 | Highly dependent on the protein and reaction conditions. |
| Bond Stability | High | The resulting amide bond is very stable under physiological conditions.[7][8] |
Troubleshooting Low Labeling Efficiency in EDC/NHS Conjugation
| Problem | Possible Cause | Suggested Solution |
| Low DOL | Inactive EDC/NHS | Use fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination. |
| Suboptimal pH | Ensure the activation and coupling steps are performed at the recommended pH ranges. | |
| Presence of competing amines/carboxyls | Perform thorough buffer exchange to remove interfering substances like Tris or glycine. | |
| Insufficient molar excess of reagents | Increase the molar ratio of EDC, NHS, and/or the tetrazine-amine linker. | |
| Inaccessible carboxyl groups | The protein's tertiary structure may limit the accessibility of Asp/Glu residues. Consider partial denaturation if protein activity is not a concern. |
Part 2: Protocol for Bioorthogonal Click Reaction with a TCO-Molecule
This protocol describes the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine-labeled protein and a trans-cyclooctene (TCO)-functionalized molecule.
Materials and Reagents
-
Tetrazine-labeled protein (from Part 1)
-
TCO-functionalized molecule of interest (e.g., TCO-dye, TCO-drug)
-
Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer
Experimental Protocol
-
Preparation of Reactants:
-
Dissolve the tetrazine-labeled protein in the Reaction Buffer to the desired concentration.
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to prepare a stock solution.
-
-
iEDDA Click Reaction:
-
Add the TCO-functionalized molecule to the solution of the tetrazine-labeled protein. A slight molar excess (1.1 to 3-fold) of the TCO-molecule is typically recommended to ensure complete labeling of the tetrazine sites.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction is often very rapid, and the progress can sometimes be monitored by a color change as the characteristic pink/red color of the tetrazine disappears.
-
-
Purification (Optional):
-
For many applications, the reaction is clean and efficient enough that no further purification is required.
-
If necessary, the final conjugate can be purified from any unreacted TCO-molecule using size-exclusion chromatography or dialysis.
-
-
Characterization of the Final Conjugate:
-
The final labeled protein can be characterized by various methods, including SDS-PAGE (which may show a shift in molecular weight), UV-Vis spectroscopy (to confirm the presence of the conjugated molecule), and mass spectrometry.
-
Quantitative Data for Tetrazine-TCO Ligation
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, allowing for rapid labeling at low concentrations.[2] |
| Molar Ratio (TCO:Tetrazine) | 1.1:1 to 3:1 | A slight excess of the TCO-molecule is generally used. |
| Reaction Time | 30 minutes - 2 hours | Often complete within minutes at room temperature. |
| Reaction pH | 6.5 - 8.5 | Efficient over a broad range of physiological pH. |
| Reaction Temperature | 4°C to 37°C | The reaction proceeds well at various temperatures. |
| Reaction Efficiency | >95% | Typically very high, leading to near-quantitative labeling. |
| Byproduct | Nitrogen gas (N₂) | The only byproduct, which is inert and diffuses away.[2] |
Signaling Pathway and Logical Relationship Diagrams
Two-Step Protein Labeling Logical Diagram
This diagram illustrates the logical progression of the two-step labeling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Tetrazine-PEG6-amine hydrochloride in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Tetrazine-PEG6-amine hydrochloride in the synthesis of fluorescent probes for bioorthogonal labeling and imaging. The protocols outlined below, along with the accompanying data and visualizations, are intended to equip researchers with the necessary information to successfully design and execute experiments for a variety of applications, including cellular imaging, tracking of biomolecules, and the development of targeted therapeutics.
Introduction to this compound in Fluorescent Probe Synthesis
This compound is a heterobifunctional linker that plays a pivotal role in the field of bioorthogonal chemistry. It features two key functional groups: a tetrazine moiety and a primary amine, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step conjugation strategy to create highly effective fluorescent probes.
The primary amine of this compound can be readily conjugated to a variety of molecules, including fluorophores, through stable amide bond formation. The tetrazine group, on the other hand, participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and specific, proceeding efficiently under biocompatible conditions without the need for a catalyst.
A key feature of many tetrazine-fluorophore conjugates is the inherent fluorescence quenching ability of the tetrazine moiety.[1] This quenching is alleviated upon the iEDDA reaction, resulting in a significant increase in fluorescence intensity, a phenomenon often referred to as "turn-on" fluorescence.[1][2] This property is highly advantageous for imaging applications as it minimizes background fluorescence from unreacted probes, leading to a high signal-to-noise ratio without the need for wash steps.[3]
Data Presentation
The following tables summarize key quantitative data for a representative fluorescent probe synthesized from this compound and an amine-reactive fluorophore.
Table 1: Properties of a Representative Tetrazine-Fluorescein Probe
| Property | Value | Reference |
| Probe Name | Tetrazine-PEG6-Fluorescein | N/A |
| Molecular Formula | C₄₅H₄₉N₇O₁₂ | Calculated |
| Molecular Weight | 875.92 g/mol | Calculated |
| Excitation Wavelength (λex) | ~495 nm | [4] |
| Emission Wavelength (λem) | ~521 nm | [4] |
| Storage Conditions | -20°C, desiccated, protected from light | General Recommendation |
Table 2: Photophysical Properties of Tetrazine-PEG6-Fluorescein Probe
| Condition | Fluorescence Quantum Yield (Φ) | Fluorescence Turn-on Ratio | Reference |
| Before iEDDA Reaction (Quenched) | < 0.01 | N/A | [2] |
| After iEDDA Reaction with TCO | ~0.90 | > 70-fold | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a fluorescent probe using this compound and its subsequent application in a bioorthogonal labeling experiment.
Synthesis of a Tetrazine-PEG6-Fluorophore Probe
This protocol describes the synthesis of a fluorescent probe by conjugating this compound to an amine-reactive fluorophore, using Fluorescein NHS ester as an example.
Materials:
-
This compound
-
Fluorescein NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or size-exclusion chromatography.
Procedure:
-
Reagent Preparation:
-
Allow the vials of this compound and Fluorescein NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of Fluorescein NHS ester in anhydrous DMF or DMSO immediately before use.
-
Prepare a 10 mM stock solution of this compound in the reaction buffer. Add a 2-3 fold molar excess of TEA or DIPEA to neutralize the hydrochloride and deprotonate the amine.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired amount of the this compound solution.
-
Slowly add a 1.0 to 1.2-fold molar equivalent of the Fluorescein NHS ester stock solution to the tetrazine solution while gently vortexing. The final concentration of the reactants should be in the range of 1-10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Purify the resulting Tetrazine-PEG6-Fluorescein conjugate using RP-HPLC. Use a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product, which can be identified by its characteristic pink/red color from the tetrazine and the fluorescence of the fluorescein.
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry and HPLC.
-
Determine the concentration of the probe solution by measuring the absorbance of the tetrazine at its characteristic wavelength (around 520-540 nm).
-
Bioorthogonal Labeling of a TCO-Modified Biomolecule
This protocol describes the "click" reaction between the synthesized Tetrazine-PEG6-Fluorescein probe and a trans-cyclooctene (TCO)-modified biomolecule (e.g., a protein or antibody).
Materials:
-
Tetrazine-PEG6-Fluorescein probe (from Protocol 3.1)
-
TCO-modified biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Reaction Setup:
-
Prepare a solution of the TCO-modified biomolecule in PBS at a suitable concentration for your application (e.g., 1-10 µM for in vitro experiments).
-
Prepare a stock solution of the Tetrazine-PEG6-Fluorescein probe in PBS.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the Tetrazine-PEG6-Fluorescein probe to the solution of the TCO-modified biomolecule.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast and can be complete within minutes.
-
-
Analysis:
-
Measure the fluorescence intensity of the solution using a fluorescence plate reader at the appropriate excitation and emission wavelengths for fluorescein. A significant increase in fluorescence compared to a control reaction without the TCO-modified biomolecule indicates successful labeling.
-
For imaging applications, the labeled biomolecule can be directly visualized using a fluorescence microscope without the need for washing steps to remove the unreacted probe.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes.
References
- 1. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conju-probe.com [conju-probe.com]
- 3. Tetrazine-Based Fluorogenic Probes | Encyclopedia MDPI [encyclopedia.pub]
- 4. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]
Application Notes and Protocols for the Purification of Tetrazine-PEG6-amine Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of antibody-drug conjugates (ADCs) has revolutionized targeted therapy, particularly in oncology. A critical component of ADC development is the precise and efficient conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via a linker. Tetrazine-based click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offers a rapid and bioorthogonal method for antibody conjugation.[1] The use of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG6, can enhance solubility and potentially reduce aggregation of the final conjugate.[2]
Following the conjugation of a Tetrazine-PEG6-amine linker to an antibody, a heterogeneous mixture is often produced, containing the desired antibody conjugate with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess linker, and potentially aggregated forms of the conjugate.[3] Therefore, a robust purification strategy is paramount to isolate a homogeneous product with the desired purity, potency, and safety profile.[4]
This application note provides detailed protocols for the purification of Tetrazine-PEG6-amine conjugated antibodies using a multi-step chromatography approach. The purification strategy typically involves an initial capture or desalting step, followed by polishing steps to separate different drug-load species and remove aggregates. The primary chromatography techniques discussed are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX).[5][6][7]
Experimental Workflow
The overall workflow for the generation and purification of a Tetrazine-PEG6-amine conjugated antibody is depicted below. This process begins with the conjugation reaction, followed by a series of purification steps to isolate the desired product, and concludes with analytical characterization to assess critical quality attributes.
Materials and Methods
Protocol 1: Antibody Conjugation with Tetrazine-PEG6-amine
This protocol describes the conjugation of a Tetrazine-PEG6-amine linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEG6-amine linker with an NHS-ester reactive group
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve the Tetrazine-PEG6-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.5) to the antibody solution.
-
Add the desired molar excess of the Tetrazine-PEG6-NHS ester solution to the antibody solution. A starting point of a 10-20 fold molar excess is recommended, but this should be optimized for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture and incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.[4]
-
-
Initial Purification (Desalting):
-
Remove excess, unreacted tetrazine linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next purification step (e.g., HIC binding buffer).[4]
-
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic tetrazine linker increases the antibody's hydrophobicity, allowing for the separation of species with different DARs.[3]
Materials:
-
HIC Column (e.g., Butyl, Phenyl, or Ether-based)
-
HIC Binding Buffer (Mobile Phase A): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
HIC Elution Buffer (Mobile Phase B): 25 mM Sodium Phosphate, pH 7.0
-
HPLC or FPLC system
Procedure:
-
Sample Preparation:
-
Adjust the concentration of the desalted antibody conjugate solution with HIC Binding Buffer to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M.
-
-
Chromatography:
-
Equilibrate the HIC column with HIC Binding Buffer (100% Mobile Phase A) for at least 5 column volumes (CV).
-
Load the prepared sample onto the column.
-
Wash the column with 100% Mobile Phase A for 3-5 CV to remove any unbound species.
-
Elute the bound conjugates using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CV. Species with higher DARs will be more retained and elute later.[8]
-
Collect fractions across the elution gradient.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by UV-Vis spectroscopy and/or SEC-HPLC to determine the protein concentration and identify fractions containing the desired DAR species.
-
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is effective for removing high molecular weight (HMW) aggregates and low molecular weight (LMW) fragments from the antibody conjugate.[7]
Materials:
-
SEC Column (e.g., with a fractionation range suitable for IgG, ~10-500 kDa)
-
SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable physiological buffer
-
HPLC or FPLC system
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with the SEC Mobile Phase for at least 2 CV.
-
-
Chromatography:
-
Inject the pooled and concentrated fractions from the previous purification step (e.g., HIC) onto the column.
-
Run the chromatography isocratically with the SEC Mobile Phase.
-
Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric antibody conjugate, and then any smaller fragments.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the monomeric peak.
-
Protocol 4: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. It can be used to separate charge variants of the antibody conjugate that may arise from the conjugation process.[6] Cation-exchange (CEX) or anion-exchange (AEX) chromatography can be employed depending on the isoelectric point (pI) of the antibody and the pH of the mobile phase.[9]
Materials:
-
IEX Column (Cation or Anion Exchange)
-
IEX Binding Buffer (e.g., 20 mM MES, pH 6.5 for CEX)
-
IEX Elution Buffer (e.g., 20 mM MES, 500 mM NaCl, pH 6.5 for CEX)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration:
-
Equilibrate the IEX column with IEX Binding Buffer for at least 5 CV.
-
-
Sample Preparation:
-
Buffer exchange the sample into the IEX Binding Buffer.
-
-
Chromatography:
-
Load the sample onto the column.
-
Wash the column with IEX Binding Buffer for 3-5 CV.
-
Elute the bound species using a linear gradient of increasing salt concentration (from 0% to 100% IEX Elution Buffer).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze for purity and charge heterogeneity.
-
Data Presentation
The following tables provide representative data for the purification of a Tetrazine-PEG6-amine conjugated antibody. Note: These are example data and actual results may vary depending on the specific antibody, linker, and experimental conditions.
Table 1: Summary of a Multi-Step Purification Process
| Purification Step | Protein Recovery (%) | Purity by SEC-HPLC (%) (Monomer) | Average DAR |
| Crude Conjugate | 100 | 92.5 | 3.8 |
| HIC | 85 | 98.1 | 4.0 |
| SEC | 95 | 99.5 | 4.0 |
| Overall | 80.8 | 99.5 | 4.0 |
Table 2: HIC Fraction Analysis for DAR Separation
| HIC Fraction | Elution Salt Conc. (M) | Relative Abundance (%) | Average DAR |
| Unconjugated Ab | 1.2 | 5 | 0 |
| DAR 2 | 1.0 | 20 | 2.1 |
| DAR 4 (Target) | 0.8 | 65 | 4.0 |
| DAR 6 | 0.6 | 10 | 5.9 |
Table 3: SEC Analysis for Aggregate Removal
| Sample | % Aggregate | % Monomer | % Fragment |
| Post-HIC Pool | 1.9 | 98.1 | < 0.1 |
| Final Purified Product | < 0.5 | > 99.5 | < 0.1 |
Quality Control and Characterization
After purification, the final Tetrazine-PEG6-amine conjugated antibody should be thoroughly characterized to ensure it meets the required quality specifications.
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for the tetrazine moiety, the concentrations of the antibody and the linker can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): As shown in the purification protocol, HIC can separate species with different DARs. The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram.[3]
-
Mass Spectrometry (MS): Intact mass analysis of the conjugated antibody can provide a detailed distribution of different DAR species.
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for quantifying the percentage of monomer, aggregates, and fragments in the final product.[7]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used under reducing and non-reducing conditions to assess the integrity of the antibody and confirm conjugation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the purification steps and the removal of specific impurities.
Conclusion
The purification of Tetrazine-PEG6-amine conjugated antibodies is a critical step in their development as therapeutic or diagnostic agents. A multi-step chromatographic approach, typically employing a combination of HIC and SEC, is effective in removing process-related impurities such as excess linker, unconjugated antibody, and aggregates.[3][4] The protocols provided in this application note serve as a starting point for developing a robust and scalable purification process. Method optimization will be required for each specific antibody-linker conjugate to achieve the desired purity, recovery, and final product quality attributes. Rigorous analytical characterization is essential to ensure the final product is safe and effective for its intended application.
References
- 1. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilrom.ro [agilrom.ro]
- 8. lcms.cz [lcms.cz]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrazine-TCO Ligation
Welcome to the Technical Support Center for Tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to optimizing the stoichiometry of this powerful bioorthogonal reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the Tetrazine-TCO reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system. In some cases, a slight excess of 1.5 to 2-fold of one reactant (often the less expensive or more stable one) can help drive the reaction to completion.
Q2: Why is a slight excess of tetrazine typically recommended?
A2: Using a slight excess of the tetrazine reagent can help to ensure that all of the TCO-functionalized molecule, which may be the more precious component (e.g., a modified antibody or protein), reacts completely. This is particularly important when dealing with low concentrations of reactants.
Q3: Can I use an excess of the TCO-reagent instead?
A3: Yes, it is possible to use an excess of the TCO-reagent. The decision of which component to use in excess often depends on the stability, solubility, and cost of the reactants. The goal is to use a slight excess of one component to drive the reaction to completion.
Q4: What are the potential consequences of using a large excess of one reactant?
A4: While a slight excess is beneficial, a large excess of one reactant can complicate downstream purification steps, requiring more rigorous methods to remove the unreacted species. This can potentially impact the final yield and purity of the conjugate.
Q5: How do I determine the optimal stoichiometry for my specific application?
A5: The optimal stoichiometry should be determined experimentally by performing a series of small-scale reactions with varying molar ratios of the tetrazine and TCO components. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the tetrazine absorbance around 520 nm) or LC-MS to identify the ratio that provides the highest yield of the desired conjugate in a reasonable timeframe.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. | Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of one component is often beneficial. |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. | Increase the concentration of one or both reactants if possible. | |
| Steric Hindrance: Bulky molecules attached to the tetrazine or TCO moieties can sterically hinder the reaction. | Incorporate a flexible spacer, such as PEG, between the reactive moiety and the molecule of interest to improve accessibility. | |
| Low Product Yield | Inaccurate Quantification of Reactants: Incorrect initial concentrations of stock solutions will lead to incorrect molar ratios in the reaction. | Accurately determine the concentration of your tetrazine and TCO stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction. |
| Side Reactions: Impurities in the starting materials can lead to unwanted side reactions. | Ensure the starting materials are of high purity. Degassing solutions can prevent oxidation-related side products for oxygen-sensitive molecules. | |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate in the reaction buffer. | Use PEGylated linkers on your tetrazine or TCO to enhance aqueous solubility. A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified. | |
| Difficulty with Purification | Large Excess of One Reactant: A significant excess of either the tetrazine or TCO reagent can be difficult to remove from the final product. | Optimize the stoichiometry to use a minimal excess of one reactant that still drives the reaction to completion. |
Quantitative Data
The tables below summarize key parameters for optimizing the Tetrazine-TCO ligation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of tetrazine is commonly used to ensure complete consumption of the TCO-modified molecule. |
| pH | 6.0 - 9.0 | The reaction is generally robust across a wide pH range. The stability of the biomolecules should be the primary consideration. |
| Temperature | 4°C to 40°C | The reaction is typically fast at room temperature (20-25°C). Higher temperatures can accelerate the reaction, while lower temperatures can be used to slow it down. |
| Solvent | Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO, DMF) | The choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred. |
Table 2: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
*Note: This table provides approximate values. Actual rates will depend on specific
how to improve stability of Tetrazine-PEG6-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Tetrazine-PEG6-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Tetrazine-PEG6-amine in solution?
A1: The stability of Tetrazine-PEG6-amine in solution is primarily influenced by pH, temperature, light exposure, and the presence of nucleophiles. The tetrazine ring system is susceptible to degradation under certain conditions, which can impact the efficiency of subsequent bioorthogonal conjugation reactions.
Q2: What is the optimal pH range for maintaining the stability of Tetrazine-PEG6-amine in aqueous solutions?
A2: Tetrazine compounds are generally more stable in neutral to slightly acidic conditions. It is recommended to maintain the pH of the solution between 6.0 and 7.4. Basic conditions (pH > 8.0) can lead to accelerated degradation of the tetrazine ring.[1] For applications requiring long-term stability, a buffer with a pH closer to 6.0 may be preferable.
Q3: How should I store Tetrazine-PEG6-amine to ensure its long-term stability?
A3: For long-term storage, Tetrazine-PEG6-amine should be stored as a solid at -20°C, protected from light and moisture. If you need to prepare a stock solution, it is best to dissolve the compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.
Q4: Can I store Tetrazine-PEG6-amine in an aqueous buffer for an extended period?
A4: It is not recommended to store Tetrazine-PEG6-amine in aqueous buffers for extended periods, as the tetrazine moiety is susceptible to hydrolysis. For optimal performance, aqueous solutions should be prepared immediately before use. If temporary storage is necessary, keep the solution on ice and protected from light for no more than a few hours.
Q5: What are the common degradation pathways for tetrazines?
A5: The primary degradation pathway for the 1,2,4,5-tetrazine (B1199680) ring in aqueous solution is thought to be hydrolysis, which is catalyzed by basic conditions. Other potential degradation pathways, especially under non-physiological conditions, include the elimination of dinitrogen (N₂) and cleavage of the N-N bond within the tetrazine ring.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in a click chemistry reaction. | Degradation of Tetrazine-PEG6-amine in solution. | - Ensure that the aqueous solution of Tetrazine-PEG6-amine was prepared fresh before the experiment.- Check the pH of your reaction buffer. If it is above 7.4, consider using a buffer with a lower pH (e.g., pH 6.5-7.2).- Store the solid compound and stock solutions properly at -20°C, protected from light and moisture. |
| Inconsistent experimental results. | Inconsistent stability of the Tetrazine-PEG6-amine solution between experiments. | - Standardize the preparation of your Tetrazine-PEG6-amine solutions. Always prepare them fresh and use them within a consistent timeframe.- Monitor the stability of your solution under your specific experimental conditions using UV-Vis spectroscopy (see Experimental Protocols section). |
| Visible color change (loss of pink/red color) of the solution before use. | Significant degradation of the tetrazine chromophore. | - Discard the solution. The pink/red color is characteristic of the tetrazine ring, and its disappearance indicates degradation.- Prepare a fresh solution from a properly stored solid or stock. |
Quantitative Data on Tetrazine Stability
Table 1: Stability of Various Tetrazines in Phosphate-Buffered Saline (PBS), pH 7.4 at 37°C
| Tetrazine Derivative | Substituent Type | % Remaining after 14 hours |
| Tetrazine 1 | Hydrogen | ~85% |
| Tetrazine 2 | Electron-donating (alkyl) | >95% |
| Tetrazine 4 | Electron-withdrawing | ~60% |
| Tetrazine 6 | Electron-donating (alkyl) | >95% |
| Tetrazine 8 | Electron-withdrawing | ~55% |
Data adapted from a study on various conjugatable tetrazines, demonstrating that electron-donating groups generally enhance stability.[2]
Table 2: Stability of Pyridyl-Substituted Tetrazines in Full Cell Growth Medium at 37°C
| Tetrazine Derivative | Substituent | % Intact after 12 hours |
| MePh | Phenyl | >95% |
| Me2Pyr | 2-pyridyl | ~85% |
| Me3Pyr | 3-pyridyl | ~85% |
| Me4Pyr | 4-pyridyl | ~30% |
Data adapted from a study highlighting the impact of substituent position on stability in a complex biological medium.[3]
Experimental Protocols
Protocol for Assessing the Stability of Tetrazine-PEG6-amine in Aqueous Buffer
This protocol describes how to determine the stability of Tetrazine-PEG6-amine in a specific buffer using UV-Vis spectroscopy by monitoring the characteristic absorbance of the tetrazine ring over time.
Materials:
-
Tetrazine-PEG6-amine
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer or 96-well plate reader
-
UV-transparent cuvettes or 96-well plates
Procedure:
-
Preparation of Stock Solution:
-
Allow the vial of solid Tetrazine-PEG6-amine to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of Tetrazine-PEG6-amine in anhydrous DMSO.
-
-
Preparation of Working Solution:
-
Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 0.2 mM. Ensure the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on the stability.
-
-
Absorbance Measurement:
-
Immediately after preparation, measure the initial absorbance of the working solution at the wavelength of maximum absorbance (λmax) for the tetrazine, which is typically around 515-540 nm. This is your time zero (t=0) reading.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At regular time intervals (e.g., every hour for 12-24 hours), measure the absorbance at the same wavelength.
-
-
Data Analysis:
-
Calculate the percentage of Tetrazine-PEG6-amine remaining at each time point using the following formula: % Remaining = (Absorbance at time t / Absorbance at t=0) * 100
-
Plot the % remaining versus time to visualize the degradation kinetics.
-
The half-life (t₁/₂) can be determined from the time it takes for the concentration (and thus absorbance) to decrease by 50%.
-
Visualizations
Caption: Logical relationship between environmental factors and the stability of Tetrazine-PEG6-amine.
Caption: Workflow for determining the stability of Tetrazine-PEG6-amine using UV-Vis spectroscopy.
References
common side reactions with Tetrazine-PEG6-amine and how to avoid them
Welcome to the technical support center for Tetrazine-PEG6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide detailed information, troubleshooting assistance, and standardized protocols for the successful use of Tetrazine-PEG6-amine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tetrazine-PEG6-amine and what is its primary application?
A1: Tetrazine-PEG6-amine is a heterobifunctional linker molecule. It contains two key functional groups: a tetrazine ring and a primary amine, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in bioconjugation, particularly in a two-step labeling strategy. First, the primary amine can be conjugated to a molecule of interest (e.g., a small molecule drug with an activated carboxyl group). Second, the tetrazine ring can undergo a highly efficient and specific bioorthogonal reaction known as an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO)-modified biomolecule (e.g., an antibody or protein).[1][2] The PEG6 spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.
Q2: What are the main side reactions to be aware of when using Tetrazine-PEG6-amine?
A2: The primary side reactions are associated with the tetrazine ring and the primary amine.
-
Tetrazine Degradation: The tetrazine ring can degrade in aqueous solutions, particularly at basic pH (pH > 8) or in the presence of nucleophiles like thiols (e.g., from dithiothreitol, DTT).[2] This degradation is often accelerated by electron-withdrawing groups on the tetrazine ring.
-
Reaction of the Primary Amine: The primary amine of the linker is a nucleophile and can react with electrophiles present in the reaction mixture. If you are working with a biomolecule that has been modified with an amine-reactive reagent (like an NHS ester), the primary amine on the Tetrazine-PEG6-amine could potentially compete with the intended reaction if not properly planned in a multi-step synthesis.
-
Hydrolysis of Activated Esters: When reacting the amine of Tetrazine-PEG6-amine with an activated ester (e.g., an NHS ester), hydrolysis of the ester is a competing side reaction, especially at higher pH.[3]
Q3: How should I store Tetrazine-PEG6-amine?
A3: For long-term stability, Tetrazine-PEG6-amine should be stored as a solid at -20°C, protected from light and moisture. For preparing stock solutions, use a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in the First Conjugation Step (Amine Reaction) | 1. Hydrolysis of the activated ester (e.g., NHS ester) on your molecule of interest. 2. Competition from primary amine-containing buffers (e.g., Tris, glycine). 3. Low concentration of reactants. | 1. Optimize pH: Perform the reaction at a pH of 7.2-8.0 to balance amine reactivity and ester hydrolysis. Use freshly prepared solutions of the activated molecule.2. Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS) or HEPES.[3]3. Increase Concentration: If possible, increase the concentration of your reactants to favor the bimolecular reaction over the unimolecular hydrolysis. |
| Low Yield in the Second Conjugation Step (Tetrazine-TCO Reaction) | 1. Degradation of the tetrazine ring. 2. Inactivation of the TCO moiety on the biomolecule. 3. Steric hindrance. | 1. Control pH and Nucleophiles: Maintain the pH of the reaction between 6.0 and 7.5 and avoid buffers containing thiols.[4] Use the tetrazine-modified molecule promptly after preparation.2. Check TCO Stability: TCO can isomerize to the less reactive cis-cyclooctene (CCO). Use freshly prepared or properly stored TCO-modified biomolecules.3. Optimize Linker Length: The PEG6 linker helps to reduce steric hindrance. If low yield persists, consider a longer PEG linker if available. |
| Protein Aggregation After Conjugation | 1. High degree of labeling leading to conformational changes. 2. Hydrophobic interactions. 3. Inappropriate buffer conditions. | 1. Reduce Molar Excess: Lower the molar excess of the labeling reagent (e.g., TCO-NHS ester) during the protein modification step.2. Use of PEGylated Linkers: The inherent PEG6 linker in Tetrazine-PEG6-amine helps to increase solubility. Ensure your other linkers are also sufficiently hydrophilic.3. Optimize Buffer: Screen different buffer conditions, such as varying pH and ionic strength. Consider adding excipients like arginine. |
| Unexpected Masses in Mass Spectrometry Analysis | 1. Adducts from buffer components. 2. Oxidation of the conjugate. 3. Incomplete reaction or side products from the first conjugation step. | 1. Use High-Purity, Non-Nucleophilic Buffers: Ensure all buffers are freshly prepared with high-purity water.2. Work Under Inert Atmosphere: If your molecules are sensitive to oxidation, perform reactions under nitrogen or argon.3. Purify Intermediate: Purify the product of the first conjugation step (amine reaction) before proceeding to the tetrazine-TCO ligation to remove unreacted starting materials and side products. |
Data Presentation
Table 1: Comparison of Reaction Kinetics and Stability
| Reaction | Second-Order Rate Constant (k₂) | Typical Half-life of Tetrazine | Optimal pH Range | Key Considerations |
| Tetrazine-TCO Ligation | 800 - 30,000 M⁻¹s⁻¹ (for typical tetrazines) | >96% remaining after 10 hours in PBS at 37°C (for stable derivatives)[5] | 6.0 - 7.5 | Extremely fast and bioorthogonal. The rate can be influenced by the substituents on the tetrazine and the specific TCO isomer.[6] |
| Tetrazine Hydrolysis/Degradation | Not applicable (first-order decay) | Minutes at pH 8.6, hours at pH 7.0 (for NHS esters, indicating general trend of instability at high pH)[3] | < 8.0 for stability | Degradation is accelerated at higher pH and in the presence of nucleophiles.[2] Electron-donating groups on the tetrazine enhance stability.[5] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Small Molecule to a TCO-Modified Protein
This protocol describes the conjugation of a small molecule containing a carboxylic acid to a TCO-modified protein using Tetrazine-PEG6-amine as a linker.
Step 1: Activation of the Small Molecule and Conjugation to Tetrazine-PEG6-amine
-
Activation of the Small Molecule:
-
Dissolve the carboxylic acid-containing small molecule in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Tetrazine-PEG6-amine:
-
Dissolve Tetrazine-PEG6-amine in anhydrous DMF or DMSO.
-
Add the Tetrazine-PEG6-amine solution to the activated small molecule solution. A 1.5-fold molar excess of the activated small molecule is recommended.
-
Add 2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction for 2-4 hours at room temperature.
-
-
Purification of the Intermediate:
-
Purify the resulting small molecule-PEG6-Tetrazine conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by mass spectrometry to confirm the correct mass.
-
Step 2: Ligation of the Small Molecule-PEG6-Tetrazine to a TCO-Modified Protein
-
Preparation of Reactants:
-
Dissolve the purified small molecule-PEG6-Tetrazine in an aqueous buffer such as PBS, pH 7.4. The final concentration of any organic solvent (e.g., DMSO) should be kept low (<5%).
-
Prepare the TCO-modified protein in PBS, pH 7.4.
-
-
Bioorthogonal Ligation:
-
Add the small molecule-PEG6-Tetrazine solution to the TCO-modified protein solution. A 1.5 to 5-fold molar excess of the small molecule-PEG6-Tetrazine is recommended.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using size-exclusion chromatography (SEC) to remove the excess small molecule-PEG6-Tetrazine.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Further characterization by mass spectrometry can confirm the successful conjugation.
-
Visualizations
Caption: Workflow for a two-step bioconjugation using Tetrazine-PEG6-amine.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 2. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tetrazine-PEG6-Amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrazine-PEG6-amine in their experimental workflows. The following information addresses common issues related to reaction efficiency, particularly concerning the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the amine group of Tetrazine-PEG6-amine with an NHS ester?
A1: The optimal pH range for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine, such as the one on Tetrazine-PEG6-amine, is between pH 7.2 and 8.5.[1] A slightly basic pH ensures that the primary amine is deprotonated and sufficiently nucleophilic to effectively attack the NHS ester, leading to a stable amide bond.[1] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, to prevent the buffer from competing with the Tetrazine-PEG6-amine in the reaction.[1][2]
Q2: How does pH affect the stability of the tetrazine moiety in Tetrazine-PEG6-amine?
A2: The stability of the tetrazine ring can be pH-dependent. While generally stable in neutral to slightly acidic conditions, some tetrazine derivatives can decompose in aqueous environments, especially at higher pH values.[3][4] For instance, in some contexts, pH 8.5 was found to be incompatible due to tetrazine decomposition.[3] It is recommended to assess the stability of your specific tetrazine compound under your experimental conditions (pH, temperature, and media) by monitoring its characteristic UV-Vis absorbance over time.[4]
Q3: What is the recommended pH for the click reaction between the tetrazine group and a trans-cyclooctene (B1233481) (TCO) dienophile?
A3: The inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine and a TCO is robust and proceeds efficiently in a variety of aqueous buffers over a pH range of 6 to 9.[5] For most applications, a physiological pH of 7.4 (e.g., in PBS) is a common and effective choice.[5][6] Some specialized tetrazines have been developed to have pH-independent reaction kinetics within the biologically relevant pH range.[7][8]
Q4: What should I do if I observe low conjugation efficiency when reacting Tetrazine-PEG6-amine with a protein?
A4: Low conjugation efficiency can arise from several factors. Here are some troubleshooting steps:
-
Verify pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for targeting primary amines (like lysine (B10760008) residues) with an NHS ester.[1]
-
Buffer Composition: Confirm that your buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your protein for the labeling reagent.[1][9]
-
Reagent Stability: NHS esters are moisture-sensitive and can hydrolyze, especially at higher pH.[1][2] Prepare stock solutions of your NHS ester-activated molecule in an anhydrous solvent like DMSO or DMF immediately before use.[2][6]
-
Protein Concentration: Low protein concentrations can slow down reaction kinetics and favor the hydrolysis of the NHS ester. If possible, concentrate your protein to at least 1 mg/mL.[1]
-
Molar Excess: You may need to optimize the molar ratio of your labeling reagent to the protein. A 10- to 50-fold molar excess of the NHS ester reagent is often recommended, depending on the protein concentration.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with Tetrazine-PEG6-amine.
| Problem | Possible Cause | Solution |
| Low Yield in Amine Reaction (e.g., with NHS Ester) | pH is too low (<7), causing protonation of the amine and reducing its nucleophilicity.[1] | Adjust the buffer to a pH between 7.2 and 8.5.[1] |
| pH is too high (>8.5), leading to rapid hydrolysis of the NHS ester and potential tetrazine degradation.[1][3] | Lower the pH to the optimal range of 7.2-8.5. | |
| Buffer contains primary amines (e.g., Tris, glycine).[1][9] | Perform a buffer exchange into an amine-free buffer like PBS or HEPES.[1] | |
| NHS ester reagent has hydrolyzed due to moisture.[2] | Allow the reagent vial to equilibrate to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF.[2][6] | |
| Low Yield in Tetrazine-TCO Click Reaction | Suboptimal pH. | Ensure the reaction pH is between 6 and 9.[5] |
| Tetrazine degradation. | Assess tetrazine stability at your reaction pH and temperature. Consider if your media contains components that could degrade the tetrazine.[4] | |
| Impure or degraded dienophile (e.g., TCO). | Ensure the dienophile is pure and has not degraded.[4] | |
| Precipitation of Protein During Labeling | High concentration of organic solvent (DMSO/DMF) from the reagent stock solution. | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1] |
Experimental Protocols
Protocol: Labeling a Protein with an NHS Ester-Activated Molecule via Tetrazine-PEG6-Amine Linker
This protocol describes a two-step process: first, the modification of an NHS ester-activated molecule with Tetrazine-PEG6-amine, followed by purification.
Materials:
-
Molecule with an NHS ester group
-
Tetrazine-PEG6-amine
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[5][9]
-
Anhydrous DMSO or DMF[6]
-
Desalting columns or dialysis equipment for purification[9]
Procedure:
-
Preparation of Reagents:
-
Allow the NHS ester-activated molecule and Tetrazine-PEG6-amine vials to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Prepare a stock solution (e.g., 10 mM) of the NHS ester-activated molecule in anhydrous DMSO or DMF immediately before use.[10]
-
Dissolve the Tetrazine-PEG6-amine in the reaction buffer.
-
-
Labeling Reaction:
-
Add a 1.5- to 3-fold molar excess of the dissolved Tetrazine-PEG6-amine to the NHS ester-activated molecule solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted Tetrazine-PEG6-amine and byproducts using a desalting column, dialysis, or size exclusion chromatography.[1] The resulting product is your molecule of interest now functionalized with a tetrazine group.
-
Visual Workflow
Caption: Troubleshooting workflow for low tetrazine reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Preventing Protein Aggregation After Tetrazine-PEG6-amine Labeling
Welcome to the technical support center for troubleshooting protein aggregation following labeling with Tetrazine-PEG6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the bioconjugation process.
Frequently Asked Questions (FAQs)
Q1: What is Tetrazine-PEG6-amine and how does it label proteins?
A1: Tetrazine-PEG6-amine is a chemical linker used for two-step protein labeling. It contains a tetrazine group for bioorthogonal "click chemistry," a 6-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group. The amine group is typically activated (e.g., using EDC/NHS chemistry to react with a protein's carboxyl groups) or can be used in other amine-specific cross-linking strategies to covalently attach the linker to the protein. The attached tetrazine then serves as a reactive handle for a subsequent rapid and specific reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[1][2]
Q2: Why is my protein aggregating after labeling with Tetrazine-PEG6-amine?
A2: Protein aggregation after labeling can occur for several reasons:
-
Increased Hydrophobicity: The tetrazine group itself is hydrophobic. Attaching multiple tetrazine linkers can create hydrophobic patches on the protein's surface, leading to intermolecular association and aggregation.[3]
-
Disruption of Charge: If the labeling reaction targets charged residues (like lysines or carboxylates), it can alter the protein's net charge and isoelectric point (pI). This change can reduce electrostatic repulsion between protein molecules, making aggregation more likely, especially if the buffer pH is close to the new pI.[3]
-
Suboptimal Buffer Conditions: The stability of a protein is highly dependent on the pH, ionic strength, and composition of the buffer.[3] Conditions suitable for the unlabeled protein may not be optimal for the labeled conjugate.
-
High Reactant Concentrations: High concentrations of the protein or the labeling reagent can increase the probability of aggregation.[3][4] Adding the label, often dissolved in an organic solvent like DMSO, too quickly can cause "solvent shock" and localized protein precipitation.[3]
-
Over-labeling: A high degree of labeling (DOL) increases the alteration of the protein's surface properties, which can lead to instability and aggregation.[5][6]
Q3: How can I detect and quantify protein aggregation?
A3: Both soluble and insoluble aggregates can be monitored using a variety of techniques:
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-350 nm can indicate light scattering caused by soluble aggregates.[3][7]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution, making it excellent for detecting the formation of oligomers and larger aggregates.[8]
-
Size Exclusion Chromatography (SEC): SEC separates molecules by size. It can effectively resolve and quantify monomers, dimers, and higher-order aggregates.[7][8] SEC coupled with multi-angle light scattering (SEC-MALS) can provide even more detailed characterization.
-
Analytical Ultracentrifugation (AUC): AUC is a first-principles method to determine the molecular weight and presence of aggregates across a very broad size range.
Troubleshooting Guide
Use this section to diagnose and resolve aggregation issues encountered during your experiment.
| Symptom / Observation | Possible Cause | Recommended Solution(s) |
| Immediate Precipitation (Upon adding the labeling reagent) | Solvent Shock: The label is dissolved in a high concentration of organic solvent (e.g., DMSO), causing localized protein denaturation.[3] | Add the dissolved reagent to the protein solution slowly and dropwise while gently mixing.[5] Consider using a lower concentration of the reagent stock if possible. |
| Incorrect Buffer pH: The pH of the reaction buffer is at or near the protein's isoelectric point (pI), where it is least soluble.[3] | Ensure the labeling buffer pH is optimal for protein stability, typically between 7.2 and 8.5 for amine-reactive labeling, but adjust as needed for your specific protein.[5] | |
| Gradual Aggregation (During the incubation period) | Over-labeling: Too many hydrophobic tetrazine groups are being attached, leading to intermolecular hydrophobic interactions.[3][5] | Reduce the molar excess of the labeling reagent.[3][8] Perform a titration experiment to find the optimal ratio that achieves sufficient labeling with minimal aggregation.[5] |
| High Protein Concentration: The protein concentration is too high, increasing the likelihood of intermolecular interactions. | Decrease the protein concentration during the labeling reaction (e.g., to 1-2 mg/mL).[8] If a high final concentration is needed, label at a lower concentration and then carefully concentrate the purified product. | |
| Protein Instability: The protein is not stable under the reaction conditions (temperature, time, pH). | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] Reduce the total reaction time if possible. Add stabilizing excipients to the buffer (see Table 2).[5] | |
| Aggregation After Purification | Buffer Exchange Issues: The final storage buffer is not optimal for the newly modified protein, whose surface properties have changed.[3] | Perform a buffer screen to identify an optimal storage buffer for the labeled conjugate. This may require a different pH, higher ionic strength, or the inclusion of stabilizers.[3] |
| Concentration-Dependent Aggregation: The labeled protein is prone to aggregation at high concentrations. | Store the final product at a lower concentration. If high concentrations are required, perform a formulation screen with different excipients to enhance solubility. | |
| Purification Method Stress: The purification process itself (e.g., high pressure in chromatography, shear stress during filtration) is inducing aggregation. | Optimize chromatography conditions (e.g., flow rate, pressure). When concentrating, use gentle methods like tangential flow filtration (TFF) or centrifugal concentrators with appropriate MWCO and spin speeds. |
Experimental Protocols & Data
Protocol 1: General Tetrazine-PEG6-amine Labeling (via EDC/NHS activation)
This protocol describes the activation of a protein's carboxyl groups (aspartate, glutamate, C-terminus) and subsequent reaction with Tetrazine-PEG6-amine.
Materials:
-
Target Protein: In an amine-free buffer (e.g., MES, HEPES) at pH 6.0.
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 10 mM in Activation Buffer (prepare fresh).
-
Sulfo-NHS (N-hydroxysulfosuccinimide): 25 mM in Activation Buffer (prepare fresh).
-
Tetrazine-PEG6-amine: 100 mM in anhydrous DMSO.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
-
Storage Buffer: e.g., PBS, pH 7.4 with stabilizing excipients.
Procedure:
-
Protein Preparation: Prepare the protein at 2-5 mg/mL in ice-cold Activation Buffer.
-
Activation: Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.
-
Conjugation: Add a 20-fold molar excess of Tetrazine-PEG6-amine to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris to quench unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired final storage buffer.
-
Characterization: Analyze the labeled protein for Degree of Labeling (DOL) and aggregation state (using SEC and/or DLS).
Table 1: Recommended Starting Conditions for Labeling Reaction
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations can reduce aggregation risk.[4][8] |
| Buffer pH | 7.2 - 8.0 (for amine labeling) | Balances reaction efficiency with protein stability.[5] |
| 6.0 - 7.5 (for carboxyl labeling) | Optimal range for EDC/NHS chemistry. | |
| Molar Excess of Label | 5 - 20 fold | A starting point for optimization; higher ratios increase DOL but also aggregation risk.[5][9] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures are gentler on sensitive proteins but require longer reaction times.[5] |
| Incubation Time | 1 - 4 hours (RT) or 4 - 16 hours (4°C) | Must be optimized to achieve desired DOL without causing degradation or aggregation.[1] |
Table 2: Common Buffer Excipients to Prevent Aggregation
These additives can be included in the reaction and/or final storage buffer to enhance protein stability.[10]
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, Glycine | 50 - 250 mM | Suppresses aggregation by binding to hydrophobic patches and increasing the energy required for unfolding.[11] |
| Polyols / Sugars | Glycerol, Sucrose, Trehalose | 5 - 20% (v/v) or 100 - 300 mM | Stabilize the native protein structure through preferential exclusion, strengthening the hydration shell. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevent surface adsorption and aggregation at interfaces (air-liquid, solid-liquid) by shielding hydrophobic regions.[11] |
| Salts | NaCl, KCl | 50 - 500 mM | Modulate electrostatic interactions. Optimal concentration is protein-dependent and must be determined empirically.[10] |
Visual Guides
Diagram 1: Experimental Workflow
This diagram illustrates the key stages of the protein labeling process, from preparation to final analysis.
Caption: General workflow for protein labeling and characterization.
Diagram 2: Troubleshooting Aggregation
This decision tree provides a logical path to diagnose and address the root cause of protein aggregation.
Caption: Decision tree for troubleshooting protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. approcess.com [approcess.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. pharmtech.com [pharmtech.com]
- 11. scispace.com [scispace.com]
Tetrazine-PEG6-Amine Reaction Kinetics Optimization: A Technical Support Resource
Welcome to the technical support center for Tetrazine-PEG6-amine and related bioorthogonal ligation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction kinetics and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Tetrazine-PEG6-amine reaction?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the tetrazine (diene) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2) as the sole byproduct, driving the reaction to completion.[1] The process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1][2]
Q2: What are the key advantages of using the Tetrazine-TCO ligation system?
A2: This ligation chemistry offers several significant benefits:
-
Biocompatibility: The reaction is catalyst-free, avoiding the use of potentially cytotoxic copper catalysts, making it ideal for in-vivo and sensitive biological applications.[1][3]
-
Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning a wide range, which allows for efficient labeling even at very low reactant concentrations.[1][4]
-
High Specificity: The reaction is highly selective and does not exhibit cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[1]
-
Stability: Modern tetrazine derivatives, particularly methyl-substituted ones, exhibit good stability in aqueous media, making them reliable reagents for a variety of applications.[1]
Q3: What factors influence the rate of the Tetrazine-TCO reaction?
A3: Several factors can be tuned to modulate the reaction kinetics:
-
Electronic Effects: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[5][6] Conversely, electron-donating groups on the dienophile (e.g., TCO) raise its HOMO energy, also increasing the reaction rate.[2]
-
Steric Hindrance: Less sterically hindered tetrazines and dienophiles will react faster.[4]
-
Ring Strain of the Dienophile: Higher ring strain in the dienophile, such as in TCO, significantly increases the reaction rate.[4]
-
Solvent: While the reaction works in a wide range of organic and aqueous solvents, the choice of solvent can influence the reaction rate.[1][4]
Q4: How does pH affect the Tetrazine-TCO reaction?
A4: The standard Tetrazine-TCO ligation is generally robust and efficient across a broad pH range, typically between 6.0 and 9.0.[1][3] For most standard conjugations within the physiological pH range, the reaction is largely insensitive to minor pH variations.[4] However, the stability of the specific tetrazine derivative should be considered, as some can degrade in basic aqueous solutions.[4][7]
Q5: How can I monitor the progress of my reaction?
A5: The reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance in the visible range (typically 510-550 nm).[4][8] Alternatively, methods like LC-MS can be used to analyze aliquots taken at different time points to determine the concentration of reactants and the formation of the product.[4]
Troubleshooting Guide
This guide addresses common issues encountered during Tetrazine-PEG6-amine ligations.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Stoichiometry: An improper molar ratio of tetrazine to its reaction partner (e.g., TCO) can lead to an incomplete reaction.[3] | Optimize Molar Ratio: While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[3][9] |
| Degradation of Reagents: Tetrazine and TCO derivatives can degrade if not stored properly (e.g., exposure to light or moisture). | Use Fresh Reagents: Ensure reagents are stored correctly, protected from light and moisture.[1] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[9] | |
| Suboptimal Buffer Conditions: The presence of primary amines (e.g., Tris, glycine) in the buffer can interfere if you are first labeling a protein with an NHS-ester-TCO or -tetrazine.[3] | Use Amine-Free Buffers: For NHS ester labeling steps, use an amine-free buffer such as phosphate-buffered saline (PBS).[3][9] | |
| Inaccurate Quantification of Reactants: Incorrect stock solution concentrations will lead to incorrect stoichiometry. | Verify Concentrations: Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your stock solutions before setting up the reaction.[4] | |
| Slow Reaction Rate | Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants. | Increase Concentrations: If possible, increase the concentration of one or both reactants to accelerate the reaction. |
| Low Temperature: Reactions are generally slower at lower temperatures. | Increase Temperature: The reaction is often performed at room temperature (20-25°C), but incubating at 37°C or 40°C can further accelerate the rate.[3] | |
| Inherently Slow Reactants: The specific electronic and steric properties of your tetrazine and dienophile may result in slower kinetics. | Choose a Faster Reaction Pair: If feasible, select a tetrazine with more electron-withdrawing substituents or a dienophile with higher ring strain.[4] | |
| Precipitation of Reactants or Product | Poor Solubility: One of the reactants or the final conjugate may have limited solubility in the chosen reaction buffer. | Enhance Solubility: The PEG6 linker in Tetrazine-PEG6-amine is designed to improve aqueous solubility.[10] If issues persist, consider adding a small percentage of a compatible organic co-solvent like DMSO or DMF, but verify its compatibility with your system.[4] |
| Side Reactions or Unexpected Products | Impure Reactants: Impurities in the starting materials can lead to side reactions. | Purify Reactants: Ensure the purity of your Tetrazine-PEG6-amine and its reaction partner.[4] |
| Oxygen Sensitivity: Some molecules may be sensitive to oxidation. | Degas Solutions: For oxygen-sensitive components, degassing the reaction buffer prior to use can prevent oxidation-related side products.[4] |
Data Presentation
Table 1: General Parameters for Tetrazine-TCO Ligation Optimization
| Parameter | Typical Range / Condition | Notes |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of one reagent can drive the reaction to completion. The optimal ratio should be determined empirically.[1][3] |
| pH | 6.0 - 9.0 | The reaction is generally efficient across this range. Physiological pH (~7.4) is common.[1][3] |
| Temperature | 4°C to 40°C | Room temperature (20-25°C) is sufficient for most applications.[1][3] Higher temperatures can accelerate the reaction.[3] |
| Reaction Time | 30 - 120 minutes | Many reactions are complete within 30-60 minutes at room temperature.[3] Slower reactions may require longer incubation.[3] |
| Solvent | Aqueous Buffers (e.g., PBS), Organic Solvents (e.g., DMSO, DMF), or Co-solvent mixtures | The PEG6 linker enhances aqueous solubility.[10] Co-solvents can be used if solubility is an issue.[1][4] |
Table 2: Approximate Second-Order Rate Constants (k₂) for Selected Tetrazine-Dienophile Pairs
Note: These values are illustrative and depend on the exact molecular structure and experimental conditions. The "Tetrazine" in Tetrazine-PEG6-amine is often a methyl-substituted variant.
| Tetrazine Derivative | Dienophile | Approx. k₂ (M⁻¹s⁻¹) | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water[4] |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media[4] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media[4] |
| 3-methyl-6-phenyl-tetrazine | sTCO (axial TCO) | 420 ± 49 | ACN/PBS[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation via Tetrazine-TCO Ligation
-
Reagent Preparation:
-
Prepare the TCO-labeled protein and the Tetrazine-PEG6-amine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at concentrations of 1-5 mg/mL.[9]
-
-
Reactant Calculation:
-
Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess (1.05-1.5x) of the tetrazine-labeled protein is often recommended.[9]
-
-
Conjugation Reaction:
-
Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled protein in a microcentrifuge tube.
-
Gently mix the solution.
-
-
Incubation:
-
Purification (Optional):
-
If necessary, remove any unreacted starting material using a suitable method such as size-exclusion chromatography (SEC).[3]
-
-
Storage:
-
Store the final conjugate at 4°C until further use.[3]
-
Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine compound and the TCO compound in a suitable solvent (e.g., DMSO).[4]
-
Determine Molar Extinction Coefficient (ε): Accurately determine the molar extinction coefficient of your tetrazine compound at its maximum absorbance wavelength (λmax, typically 510-550 nm) in the chosen reaction buffer.[4]
-
Initiate the Reaction:
-
In a quartz cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in the spectrophotometer and start the measurement (kinetic mode).
-
Add the tetrazine stock solution to initiate the reaction and ensure rapid mixing.[4]
-
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the signal plateaus, indicating reaction completion.[4]
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (e.g., if one reactant is in large excess).[4]
Visualizations
Caption: Inverse Electron-Demand Diels-Alder (IEDDA) reaction mechanism.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for reaction kinetics optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
Technical Support Center: Tetrazine-PEG6-amine Hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Tetrazine-PEG6-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[1] For solutions in solvents, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers.[1]
Q2: What solvents can I use to dissolve this compound?
A2: This compound is soluble in organic solvents such as methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The PEG6 spacer also enhances its solubility in aqueous buffers.[2][3]
Q3: What are the main applications of this compound?
A3: this compound is primarily used as a click chemistry reagent in bioorthogonal chemistry.[4] It contains a tetrazine group that rapidly reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) reaction.[4] This reaction is widely used for bioconjugation, such as labeling proteins and creating antibody-drug conjugates (ADCs).[3][4]
Q4: What are the key advantages of using the tetrazine-TCO ligation?
A4: The tetrazine-TCO ligation offers several advantages:
-
Biocompatibility: The reaction occurs efficiently under mild buffer conditions without the need for a copper catalyst or reducing agents.[2][3]
-
High Selectivity: Tetrazines and TCOs react specifically with each other and do not interfere with other functional groups found in biological samples.[2][3]
-
Fast Kinetics: The iEDDA reaction between tetrazines and TCOs is one of the fastest bioorthogonal reactions known.[2][3][5]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: It is recommended to wear protective gloves, protective clothing, and eye/face protection.[1] Handling should be done in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Slow or Incomplete Reaction | Low reactivity of the tetrazine or TCO partner. | * Consider using a more reactive tetrazine derivative if possible. Hydrogen-substituted tetrazines are generally more reactive.[2] * Ensure the TCO is a strained isomer, as these exhibit faster kinetics.[2] |
| Incorrect stoichiometry. | * The theoretical molar ratio is 1:1. However, using a slight excess (1.05 to 1.5-fold) of the tetrazine reagent can help drive the reaction to completion.[3] | |
| Low concentration of reactants. | * Increase the concentration of one or both reactants if the experimental conditions allow. | |
| Suboptimal reaction pH. | * The reaction is typically efficient in a pH range of 6 to 9.[3] Ensure your buffer is within this range. | |
| Poor Labeling of Proteins | Hydrolysis of NHS ester (if using an NHS-ester functionalized molecule to introduce the tetrazine or TCO). | * Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[6] * Use high-quality, anhydrous solvents like DMSO or DMF to prepare stock solutions of the NHS ester immediately before use.[4][6] |
| Presence of amine-containing buffers. | * If using an NHS ester, avoid buffers containing primary amines such as Tris or glycine. Use an amine-free buffer like phosphate-buffered saline (PBS).[4] | |
| Side Reactions or Product Degradation | Presence of strong acids, alkalis, or oxidizing/reducing agents. | * this compound is incompatible with these substances.[1] Ensure your reaction components and buffers are free from them. |
| Oxygen sensitivity of reaction components. | * If your molecules are sensitive to oxidation, degassing the reaction buffer can help prevent side product formation.[2] | |
| Precipitation of Reactants or Product | Poor solubility in the reaction buffer. | * The PEG linker enhances aqueous solubility.[2] However, if precipitation occurs, a small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.[2] |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C | [1] |
| Storage of Solutions | -80°C for 6 months; -20°C for 1 month | [1] |
| Appearance | Red oil or red liquid | [2][3] |
| Solubility | THF, DCM, DMF, DMSO, MeOH, aqueous buffers | [2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Optimal Reaction pH | 6 - 9 | [3] |
| Recommended Molar Excess of Tetrazine | 1.05 to 1.5-fold | [3] |
Experimental Protocol: Labeling of a TCO-modified Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Tetrazine-PEG6-amine Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution of known concentration (e.g., 10 mM). This stock solution should be prepared fresh.
-
Prepare TCO-modified Protein: Have your TCO-modified protein at a known concentration in the reaction buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the TCO-modified protein.
-
Add the calculated volume of the this compound stock solution to achieve a 1.05 to 1.5-fold molar excess relative to the TCO-modified protein.[3]
-
-
Incubation:
-
Mix the reaction components gently.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.[4] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color.
-
-
Purification:
-
Once the reaction is complete, purify the labeled protein from excess, unreacted this compound using a size-exclusion chromatography column (e.g., a desalting column) according to the manufacturer's instructions.
-
-
Storage: Store the purified, labeled protein at 4°C or as appropriate for the specific protein.
Visualizations
Caption: Workflow for labeling a TCO-modified protein.
Caption: Troubleshooting flowchart for low conjugation yield.
References
Validation & Comparative
Hydrophobic Interaction Chromatography (HIC): A Superior Method for Antibody-Drug Conjugate (ADC) Characterization
Hydrophobic Interaction Chromatography (HIC) has emerged as a cornerstone analytical technique for the characterization of antibody-drug conjugates (ADCs), providing crucial insights into their heterogeneity and quality attributes. This guide offers a comprehensive comparison of HIC with other analytical methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in optimizing their ADC analysis workflows.
ADCs are complex biotherapeutics, and a key critical quality attribute (CQA) is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to an antibody. The distribution of different drug-loaded species significantly impacts the ADC's efficacy and safety profile. HIC is particularly well-suited for determining the DAR and drug load distribution for cysteine-linked ADCs due to its principle of separating molecules based on their hydrophobicity.[1][2][3][4] As the number of hydrophobic drug molecules attached to the antibody increases, so does the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[3][4]
Comparison of HIC with Other Analytical Techniques
HIC offers distinct advantages over other methods for ADC characterization, most notably its non-denaturing conditions which preserve the native structure and activity of the ADC.[5][6][7] This is in contrast to methods like Reversed-Phase Liquid Chromatography (RPLC), which often employ organic solvents and acidic conditions that can lead to protein denaturation.[7][8]
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Size Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Primary Application for ADCs | DAR determination, drug load distribution, analysis of variants.[1][2][9] | Orthogonal method for DAR, analysis of fragments after reduction.[1][2] | Detection of aggregates and fragments.[10][11] | Molecular weight determination, DAR confirmation, identification of conjugation sites.[11][12] |
| Principle of Separation | Hydrophobicity.[13][14] | Hydrophobicity.[8] | Size and hydrodynamic volume.[11] | Mass-to-charge ratio.[12] |
| Mobile Phase Conditions | Aqueous salt gradient (e.g., ammonium (B1175870) sulfate), non-denaturing.[3][5] | Organic solvent gradient (e.g., acetonitrile), often with acid, denaturing.[7] | Isocratic aqueous buffer, non-denaturing. | Various, can be coupled with LC methods. |
| Advantages | - Preserves native protein structure.[5][6] - High resolution of DAR species.[13] - QC-friendly and readily implementable in GMP labs.[13] | - High resolution. - Orthogonal to HIC.[1] | - Simple and robust. - Good for assessing aggregation.[10] | - Provides accurate mass information.[12] - Can identify conjugation sites.[11] |
| Limitations | - Incompatible with direct MS analysis due to non-volatile salts.[9][13] - May not separate positional isomers.[13] | - Can cause protein denaturation and aggregation.[7][8] - Requires reduction of ADC for detailed analysis.[1][2] | - Does not provide information on drug load. | - Complex instrumentation.[9] - Can have reduced sensitivity with HIC coupling.[9] |
| Typical Reproducibility (RSD for Area) | < 0.282%[3] | Variable, can be affected by on-column denaturation. | High, typically < 1%. | Dependent on the hyphenated technique. |
Experimental Protocols for HIC-based ADC Analysis
Detailed below are two common experimental protocols for the analysis of ADCs using HIC.
Protocol 1: HIC for DAR Determination of a Cysteine-Linked ADC (e.g., Brentuximab Vedotin)
-
Objective: To separate and quantify the different drug-loaded species of a cysteine-linked ADC to determine the average DAR.
-
Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.[3]
-
Column: A HIC column with a butyl or phenyl stationary phase (e.g., TSKgel Butyl-NPR).[13]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 6.95).[13]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 6.95, with a small percentage of isopropanol (B130326), e.g., 25%).[13]
-
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 100% A) for a sufficient time.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound species using a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a defined period (e.g., 30-60 minutes). The flow rate is typically around 1.0 mL/min.[13]
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100
-
Protocol 2: HIC for ADC Analysis using an Ether-based Column
-
Objective: To achieve high-resolution separation of ADC species.
-
Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: An Ether-5PW column.[13]
-
Mobile Phase A: 2 M sodium chloride in 50 mM sodium phosphate, pH 7.00.[13]
-
Mobile Phase B: 80% 50 mM sodium phosphate, pH 7.00 / 10% acetonitrile (B52724) / 10% isopropanol (v/v/v).[13]
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 50 minutes at a flow rate of 1.0 mL/min and a column temperature of 30 °C.[13]
-
Monitor the absorbance at 280 nm.
-
Process the data as described in Protocol 1 to determine the DAR.
-
Visualizing HIC for ADC Characterization
To better illustrate the principles and workflows of HIC in ADC analysis, the following diagrams are provided.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. cellmosaic.com [cellmosaic.com]
The Impact of PEG Linker Length on ADC Stability: A Comparative Analysis of Tetrazine-PEG4-amine and Tetrazine-PEG6-amine
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of efficacious and safe antibody-drug conjugates (ADCs). The linker, which bridges the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their ability to modulate these critical attributes. This guide provides a comparative analysis of two closely related linkers, Tetrazine-PEG4-amine and Tetrazine-PEG6-amine, focusing on their impact on ADC stability, supported by established trends and experimental data from studies on varying PEG linker lengths.
The inclusion of a PEG spacer within a linker, such as in Tetrazine-PEG-amine linkers, serves multiple purposes. The tetrazine moiety facilitates a highly specific and rapid bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody, ensuring precise and stable conjugation. The PEG chain, a hydrophilic and flexible polymer, enhances the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby mitigating the risk of aggregation.[1] The length of this PEG chain is a critical parameter that can be fine-tuned to optimize the ADC's performance. While direct head-to-head comparative studies of Tetrazine-PEG4-amine versus Tetrazine-PEG6-amine are not extensively available in public literature, we can infer the performance differences based on well-documented trends observed with varying PEG linker lengths.
The Trade-Off: Stability vs. Pharmacokinetics
The choice between a shorter (PEG4) and a slightly longer (PEG6) PEG linker embodies a fundamental trade-off in ADC design: enhancing stability versus improving pharmacokinetic properties.[2]
Shorter PEG linkers, such as PEG4, are generally believed to contribute to better ADC stability.[2] The shorter chain length can position the payload closer to the antibody, potentially offering a degree of steric shielding from the surrounding microenvironment and reducing the likelihood of premature payload release.[3]
Conversely, longer PEG linkers tend to improve the pharmacokinetic profile of the ADC.[4] The extended PEG chain increases the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[4] This prolonged circulation time can enhance tumor accumulation and overall efficacy. However, a potential drawback of longer PEG chains is a possible decrease in in vitro potency.[5]
Quantitative Data Summary
The following table summarizes the expected impact of Tetrazine-PEG4-amine versus Tetrazine-PEG6-amine on key ADC stability parameters. The data is extrapolated from studies comparing short versus longer PEG linkers.
| Parameter | Tetrazine-PEG4-amine | Tetrazine-PEG6-amine | Rationale |
| Aggregation | Potentially lower | Slightly higher potential | Shorter PEG chains may provide better steric hindrance against intermolecular interactions of hydrophobic payloads.[3] |
| In Vitro Plasma Stability | Potentially higher | Slightly lower potential | Shorter linkers may better shield the payload from plasma enzymes. |
| Drug-to-Antibody Ratio (DAR) | Less impact on DAR achievement | May slightly influence achievable DAR | Longer PEG chains can sometimes introduce steric hindrance that affects conjugation efficiency. |
| Pharmacokinetics (Half-life) | Shorter | Longer | Longer PEG chains increase the hydrodynamic radius, reducing clearance.[4] |
| In Vivo Efficacy | Potentially lower for some payloads | Potentially higher due to improved PK | Improved pharmacokinetics with longer linkers can lead to better tumor accumulation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC stability. Below are representative protocols for key experiments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in the ADC preparation.
Methodology:
-
HPLC System: A biocompatible HPLC system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95.
-
Mobile Phase B: 25 mM sodium phosphate, pH 6.95, with 20% isopropanol.
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-25 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
-
Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.
Methodology:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: An SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Procedure:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 20-50 µg of the ADC sample.
-
Perform an isocratic elution for 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates, the monomeric ADC, and any fragments.
-
Calculate the percentage of aggregates relative to the total peak area.[3]
-
In Vitro Plasma Stability Assay by LC-MS
Objective: To assess the stability of the ADC and monitor the release of the payload in plasma over time.
Methodology:
-
Incubation:
-
Incubate the ADC in plasma (human, mouse, or rat) at a concentration of 0.1-1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
-
Sample Preparation:
-
At each time point, precipitate plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis of the released payload.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a high-resolution LC-MS system to quantify the amount of free payload.
-
The remaining intact ADC in the plasma can be quantified using an immunocapture method followed by LC-MS analysis.
-
-
Data Analysis:
-
Plot the concentration of the released payload or the percentage of intact ADC over time to determine the stability profile.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the PEG linker length and its impact on the key properties of an ADC.
Caption: The interplay between PEG linker length and ADC properties.
Conclusion
The selection between Tetrazine-PEG4-amine and Tetrazine-PEG6-amine for ADC development requires a careful consideration of the specific antibody, payload, and desired therapeutic outcome. While a shorter PEG4 linker may offer advantages in terms of ADC stability and reduced aggregation, a slightly longer PEG6 linker is likely to provide a more favorable pharmacokinetic profile, potentially leading to enhanced in vivo efficacy. The optimal choice will ultimately depend on a systematic evaluation of ADCs constructed with both linkers, using the robust experimental protocols outlined in this guide. This empirical approach will enable researchers to identify the linker that achieves the optimal balance between stability, efficacy, and safety for their specific ADC candidate.
References
A Comparative Guide to the Kinetic Analysis of Tetrazine Derivatives with Trans-Cyclooctene (TCO)
The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has become a premier bioorthogonal reaction, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1] This guide provides a comparative kinetic analysis of various tetrazine derivatives, offering researchers, scientists, and drug development professionals the data and methodologies necessary to select the optimal reagents for their specific applications, from cellular imaging to in vivo drug delivery.[1]
The reaction's speed, characterized by second-order rate constants (k₂) ranging from 10³ to over 10⁶ M⁻¹s⁻¹, allows for efficient labeling at low, physiologically relevant concentrations.[1] This rate is profoundly influenced by the electronic and steric properties of substituents on the tetrazine ring and the ring strain of the TCO derivative.[2][3]
Comparative Kinetic Data
The selection of a tetrazine derivative involves a crucial trade-off between reaction speed and stability.[4][5] Tetrazines functionalized with electron-withdrawing groups generally exhibit faster kinetics but may have reduced stability in aqueous solutions.[6] The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO under different conditions, providing a baseline for comparison.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions (Solvent, Temperature) |
| 2-pyridyl₂-tetrazine (2Pyr₂) | TCO-PEG₄ | 69,400 | DPBS, 37°C[7] |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C[8] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media[2][6] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[8] |
| DHP₂-tetrazine | TCO-PEG₄ | 6,450 | DPBS, 37°C[7] |
| MeEVE-tetrazine | TCO-PEG₄ | 2,750 | DPBS, 37°C[7] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | 9:1 Methanol/Water, 25°C[2][8] |
| MeDHP-tetrazine | TCO-PEG₄ | 1,820 | DPBS, 37°C[7] |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media[2] |
| Methyl-phenyl-tetrazine (MePh) | TCO-PEG₄ | 990 | DPBS, 37°C[7] |
Note: Reaction rates are highly dependent on the specific structures of both the tetrazine and TCO derivatives, as well as the solvent and temperature. The data presented should be used as a comparative guide.
Factors Influencing Reaction Kinetics
The rate of the tetrazine-TCO ligation is governed by several key factors, primarily related to the electronic and steric properties of the reactants. Understanding these relationships is essential for designing experiments and developing new probes.
Experimental Protocols
Accurate determination of kinetic rate constants is critical for comparing different tetrazine derivatives. The most common methods are UV-Vis stopped-flow spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry
This is the preferred method for fast reactions, allowing for the precise measurement of rapid absorbance changes under pseudo-first-order conditions.[4][9]
-
Reagent Preparation :
-
Prepare stock solutions of the tetrazine derivative (e.g., 1 mM) and the TCO derivative (e.g., 20 mM) in a suitable organic solvent like DMSO.[4]
-
On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to their final concentrations. The TCO concentration should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions.
-
-
Instrument Setup :
-
Measurement :
-
Data Analysis :
-
Fit the resulting absorbance decay curve to a single exponential decay function to determine the observed rate constant (k_obs).[4]
-
Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the TCO derivative that was used in excess: k₂ = k_obs / [TCO] .[4][9]
-
For the highest accuracy, repeat the experiment using at least three different excess concentrations of the TCO derivative and plot k_obs versus [TCO]. The slope of the resulting linear plot will give a more accurate value for k₂.[4]
-
Protocol 2: Kinetic Analysis by LC-MS
This method is useful for slower reactions or when UV-Vis monitoring is not feasible. It directly measures the concentration of reactants and products over time.
-
Reaction Setup : In a vial at a constant, known temperature, mix the tetrazine and TCO derivatives at defined initial concentrations.[2]
-
Time Points : At specific time intervals, withdraw an aliquot of the reaction mixture.[2]
-
Quenching : Immediately stop the reaction within the aliquot. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger that reacts instantly with one of the components.[2]
-
LC-MS Analysis : Analyze the quenched samples by LC-MS to quantify the concentrations of the remaining tetrazine and TCO, and the formed dihydropyridazine (B8628806) product.[2]
-
Data Analysis : Plot the concentration of a reactant (e.g., tetrazine) or the product versus time. Fit this data to the appropriate integrated second-order rate law to determine the second-order rate constant (k₂).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Assessing the In Vivo Stability of Tetrazine-PEG6-Amine Conjugates: A Comparative Guide
For researchers engaged in drug development and in vivo imaging, the stability of bioorthogonal conjugates is a critical parameter for successful outcomes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has emerged as a leading strategy for in vivo applications due to its rapid kinetics and high specificity.[1][2][3][4] This guide provides a comparative analysis of the in vivo stability of Tetrazine-PEG6-amine conjugates, offering insights into their performance against other bioorthogonal pairs and detailing experimental protocols for their evaluation.
Comparative In Vivo Performance of Bioorthogonal Reactions
The selection of a bioorthogonal reaction for in vivo applications is a trade-off between reaction kinetics and the stability of the reactants.[5] While highly reactive probes are desirable for efficient labeling at low concentrations, they can sometimes exhibit reduced stability in the physiological environment.[5][6] The table below summarizes key performance indicators for various bioorthogonal reaction pairs, providing a framework for selecting the most appropriate chemistry for a given application.
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | In Vivo Half-life of Dienophile | Key Stability Considerations | Representative Applications |
| Tetrazine - TCO | 1,000 - 30,000[2][7] | TCO (conjugated to an antibody): ~75% reactive after 24h[2] | Isomerization of TCO to the less reactive cis-cyclooctene can be a degradation pathway, potentially influenced by interactions with copper-containing proteins.[7] The structure of the TCO can be modified to improve stability.[7] | Pre-targeted imaging (PET, SPECT), drug delivery, in vivo cell tracking.[1][3][4][8][9] |
| Tetrazine - sTCO | ~3,300,000[2] | Lower than TCO | The high reactivity of sTCO is associated with a trade-off in stability, particularly in the presence of high thiol concentrations.[2] | Rapid fluorogenic labeling in living bacteria.[2] |
| Tetrazine - Cyclopropene (B1174273) | Variable, can be up to 2 orders of magnitude faster than some carbonyl transformations.[1] | Stable overnight in the presence of cysteine (for certain derivatives).[1] | The small size of the cyclopropene tag minimizes steric hindrance. Some derivatives can be unstable.[1] | Live-cell imaging, metabolic labeling of glycans.[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.001 - 1 | Azides are generally stable. Cyclooctynes can be hydrophobic and may bind to serum albumin.[10] | Slower kinetics compared to tetrazine ligations.[6][10] Hydrophobicity of some cyclooctynes can lead to non-specific binding and reduced bioavailability.[10] | Labeling of biomolecules in living systems.[10] |
| Staudinger Ligation | ~0.002 | Phosphine reagents can be susceptible to air oxidation and metabolism by cytochrome P450 enzymes.[10] | Sluggish kinetics for in vivo applications.[10][11] | Early bioorthogonal labeling in cells and live mice.[10] |
Experimental Protocols for Assessing In Vivo Stability
A common and effective method for evaluating the in vivo stability and reactivity of bioorthogonal conjugates is through a pre-targeted imaging experiment. This approach separates the delivery of a targeting moiety (e.g., an antibody conjugated to a dienophile) from the administration of a diagnostic or therapeutic probe (e.g., a radiolabeled tetrazine).
Pre-targeted In Vivo Imaging Workflow
This protocol outlines a general procedure for assessing the in vivo stability of a TCO-conjugated antibody using a radiolabeled Tetrazine-PEG6-amine probe.
1. Preparation of Conjugates:
- Conjugate the targeting antibody with a TCO derivative.
- Synthesize the Tetrazine-PEG6-amine probe and radiolabel it with a suitable isotope (e.g., ¹⁸F for PET imaging).[8]
2. Animal Model:
- Use an appropriate animal model (e.g., tumor-bearing mice for cancer targeting).
3. Administration of TCO-Antibody:
- Administer the TCO-conjugated antibody to the animal model via intravenous injection.
- Allow for a predetermined period (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the target site and for unbound conjugate to clear from circulation.[12] This clearance phase is crucial for minimizing background signal.
4. Administration of Radiolabeled Tetrazine-PEG6-Amine Probe:
- After the clearance period, administer the radiolabeled Tetrazine-PEG6-amine probe intravenously.
5. In Vivo Reaction and Imaging:
- The tetrazine probe will rapidly react with the TCO-modified antibody at the target site through the iEDDA reaction.[12]
- Perform imaging (e.g., PET scan) at various time points post-probe administration to visualize the localization of the radiolabel.
6. Biodistribution Analysis:
- After the final imaging session, euthanize the animals and collect major organs and tissues.
- Measure the radioactivity in each sample using a gamma counter to quantify the biodistribution of the probe.
7. Data Analysis:
- Analyze the imaging data to determine the tumor-to-background ratios.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ from the biodistribution data.
- The amount of radioactivity at the target site is a direct correlate of the stability and reactivity of the TCO on the antibody over the circulation time.
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.
Conclusion
The Tetrazine-PEG6-amine conjugate, as part of the broader class of tetrazine-TCO bioorthogonal reaction pairs, represents a robust and highly efficient system for in vivo applications.[1][2][3][4] Its rapid reaction kinetics and the demonstrated stability of the TCO moiety in vivo make it an excellent choice for pre-targeted imaging and drug delivery.[2][7][9] The inclusion of a PEG6 linker is intended to enhance solubility and improve pharmacokinetics. While direct comparative data for the PEG6 variant specifically is limited in the surveyed literature, the principles of PEGylation are well-established for improving the in vivo properties of bioconjugates. The provided experimental workflow offers a clear path for researchers to assess the in vivo stability and performance of their specific Tetrazine-PEG6-amine conjugates in the context of their intended application. Careful consideration of the trade-offs between reactivity and stability, as outlined in the comparative table, will enable the rational design of more effective in vivo chemical biology tools.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
comparative study of cleavable vs non-cleavable tetrazine linkers
A Comparative Study of Cleavable vs. Non-Cleavable Tetrazine Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation, particularly in the burgeoning field of antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Tetrazine linkers, renowned for their role in bioorthogonal chemistry, offer versatile platforms for attaching therapeutic payloads to targeting moieties. These linkers can be broadly categorized into two classes: cleavable and non-cleavable. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation bioconjugates.
At a Glance: Cleavable vs. Non-Cleavable Tetrazine Linkers
| Feature | Cleavable Tetrazine Linkers | Non-Cleavable Tetrazine Linkers |
| Release Mechanism | Triggered by specific physiological conditions (e.g., reducing agents, pH, enzymes) or external stimuli. | Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] |
| Payload Form | Typically releases the unmodified, native payload. | Releases the payload with an attached linker remnant and amino acid residue.[2] |
| Bystander Effect | High potential for a bystander effect, where the released payload can kill neighboring antigen-negative cells.[1] | Generally, a limited or no bystander effect due to the charged nature of the released payload-linker complex.[3] |
| Plasma Stability | Can be susceptible to premature payload release in circulation, depending on the cleavage trigger.[4] | Generally exhibit higher stability in plasma, minimizing off-target toxicity.[2] |
| Therapeutic Index | The therapeutic index can be influenced by the balance between potent bystander killing and potential off-target toxicity from premature payload release.[5][6] | Often associated with a wider therapeutic window due to enhanced stability and lower off-target toxicity.[2] |
| Common Attachment | Disulfide bonds, "click-to-release" systems. | Thioether bonds (via maleimide (B117702) chemistry). |
Introduction to Tetrazine Linker Technology
Tetrazine linkers leverage the inverse electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond. This bioorthogonal reaction is exceptionally fast and proceeds with high selectivity in complex biological environments, making it ideal for bioconjugation.[7] The core of the linker's functionality—whether it is cleavable or non-cleavable—is determined by the chemical nature of the spacer connecting the tetrazine moiety to the payload.
Cleavable Tetrazine Linkers
Cleavable linkers are designed to release their payload in response to a specific trigger present in the target microenvironment, such as a tumor. This controlled release is a key advantage, as it can unleash the full potency of the payload directly at the site of action.
A common strategy for creating a cleavable tetrazine linker is to incorporate a disulfide bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cell, which has a high concentration of glutathione (B108866) (GSH).[1] Another innovative approach is the "click-to-release" system, where the iEDDA reaction itself initiates a cascade that leads to the cleavage of the payload.[8]
Non-Cleavable Tetrazine Linkers
In contrast, non-cleavable linkers form a highly stable bond that is resistant to biological degradation. The release of the payload from an ADC with a non-cleavable linker is dependent on the internalization of the entire conjugate and its subsequent degradation within the lysosome of the target cell.[1] This process releases the payload still attached to the linker and a residual amino acid from the antibody. A common method for creating a non-cleavable linkage involves the reaction of a maleimide-functionalized tetrazine linker with a thiol group on the antibody to form a stable thioether bond.
Comparative Performance Data
The following tables summarize key performance data for cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons of tetrazine-based linkers in a single study are limited; therefore, the data presented is a compilation from various studies to provide a comparative overview.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | IC50 | Citation |
| Trastuzumab-vc-MMAE | Cleavable (dipeptide) | N87 (HER2+) | ~1 ng/mL | [9] |
| Trastuzumab-vc-MMAE | Cleavable (dipeptide) | MCF7 (HER2-) | >1000 ng/mL | [9] |
| T-DM1 (Kadcyla®) | Non-cleavable (thioether) | SK-BR-3 (HER2+) | ~10 ng/mL | [3] |
| T-DXd (Enhertu®) | Cleavable (tetrapeptide) | SK-BR-3 (HER2+) | ~1 ng/mL | [3] |
In Vivo Efficacy
| ADC Construct | Linker Type | Xenograft Model | Outcome | Citation |
| tc-ADC (MMAE) | Cleavable (click-to-release) | OVCAR-3 | Potent therapeutic effect | [8] |
| vc-ADC (MMAE) | Cleavable (dipeptide) | OVCAR-3 | No tumor growth control | [8] |
| Trastuzumab(MMAE)2 | Non-cleavable (dihydropyridazine) | SK-BR-3 (HER2 high) | High selectivity and cytotoxicity | [10] |
Plasma Stability
| ADC Construct | Linker Type | Species | Stability Metric | Result | Citation |
| Trastuzumab(TAMRA)2 | Non-cleavable (dihydropyridazine) | Human | ELISA | Payload attached for >5 days | [10] |
| Cysteine-conjugated ADC | Non-cleavable | Mouse | DAR reduction over time | Linker-dependent stability | [11] |
| vc-MMAE ADC | Cleavable (dipeptide) | Mouse | % payload release at 6 days | >20% | [12] |
| vc-MMAE ADC | Cleavable (dipeptide) | Human | % payload release at 6 days | <1% | [12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
Caption: Mechanisms of action for ADCs with cleavable versus non-cleavable linkers.
Experimental Workflow: In Vitro Bystander Effect Assay
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 8. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Tetrazine-PEG6-amine in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of an appropriate linker is paramount to the success of their experiments. This guide provides a comparative evaluation of Tetrazine-PEG6-amine, a heterobifunctional linker, against other alternatives, with a focus on its performance in different cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and highly specific "click" reaction between a tetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). The polyethylene (B3416737) glycol (PEG) linker, in this case with six repeating units, enhances solubility in aqueous buffers and provides a flexible spacer, minimizing steric hindrance.[1]
Comparative Performance Analysis
The choice of the PEG linker length in a tetrazine conjugate significantly influences its physicochemical properties and biological performance. While specific quantitative data for Tetrazine-PEG6-amine is often embedded within broader studies, the general trends observed with varying PEG chain lengths provide a strong framework for comparison.
Key Performance Parameters vs. PEG Linker Length
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Mid-length PEG Linker (e.g., PEG6) | Long PEG Linker (e.g., PEG11, PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low-Moderate | Low | Increasing PEG length enhances hydrophilicity, which can improve solubility and reduce non-specific binding.[2] |
| Blood Clearance | Fast | Slower | Intermediate | Slowest | PEGylation significantly prolongs the circulation time. A non-PEGylated probe can have a half-life of minutes, which is extended with longer PEG chains.[2] |
| Reaction Kinetics | Fast | Slightly Reduced | Potentially Reduced | Reduced | The intrinsic reactivity of the tetrazine is the primary driver. Very long PEG chains might introduce some steric hindrance, slightly reducing reaction rates.[2] |
| Cellular Uptake/Labeling Efficiency | Variable | Potentially Improved | Often Optimal | Can be Reduced | Shorter linkers may not provide sufficient spacing, while very long linkers could sterically hinder the reaction with the TCO-modified target on the cell surface. A mid-length linker like PEG6 often provides a good balance.[1] |
Reaction Kinetics of Bioorthogonal Chemistries
The iEDDA reaction utilized by Tetrazine-PEG6-amine is among the fastest bioorthogonal reactions available, a critical factor for efficient labeling at low concentrations.
| Reaction Type | Dienophile/Philophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| iEDDA (Tetrazine Ligation) | Tetrazine + TCO | ~1 - 2.6 x 10⁴ | Extremely fast, bioorthogonal, no catalyst needed. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | ~1 | Bioorthogonal, no catalyst needed, but slower kinetics. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne + Azide | ~10² - 10³ | High efficiency and specificity, but requires a cytotoxic copper catalyst. |
Data compiled from multiple sources and represents typical ranges. Actual rates can vary based on specific reagents and reaction conditions.
Cytotoxicity Profile
| Cell Line | Compound | IC50 Value | Citation |
| A549 | Cisplatin (reference) | ~150 µM (4h treatment) | |
| HeLa | Various Tetrazine Derivatives (16h) | Viability reduction observed at 50 µM | |
| MDA-MB-231 | 3,6-dichloro-1,2,4,5-tetrazine | Cytotoxic effects observed | [3] |
It is crucial for researchers to empirically determine the optimal, non-toxic concentration of Tetrazine-PEG6-amine for their specific cell line and experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments involving Tetrazine-PEG6-amine.
Protocol 1: Live Cell Surface Labeling and Flow Cytometry Analysis
This protocol describes the labeling of cell surface molecules that have been pre-functionalized with a TCO group, for instance, through metabolic glycoengineering with a TCO-modified sugar or by antibody-TCO conjugates.
Materials:
-
HeLa, A549, or MDA-MB-231 cells expressing TCO groups on their surface
-
Tetrazine-PEG6-amine
-
TCO-conjugated fluorophore (e.g., TCO-Cy5)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.
-
Tetrazine-PEG6-amine Preparation: Prepare a 1 mM stock solution of Tetrazine-PEG6-amine in anhydrous DMSO.
-
Conjugation to Fluorophore (if not pre-conjugated):
-
In a microcentrifuge tube, combine the Tetrazine-PEG6-amine and a TCO-conjugated fluorophore (e.g., TCO-Cy5) at a slight molar excess of the tetrazine.
-
Incubate for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Staining: Add the Tetrazine-PEG6-fluorophore conjugate to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[4]
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted reagents.[4]
-
Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter for the chosen fluorophore (e.g., 640 nm excitation and a 670/30 nm bandpass filter for Cy5).[4]
Controls:
-
Unlabeled Cells + Tetrazine-PEG6-fluorophore: To assess non-specific binding.
-
TCO-labeled Cells (no tetrazine conjugate): To determine background fluorescence.
-
Unlabeled Cells (no TCO, no tetrazine): To determine autofluorescence.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration at which Tetrazine-PEG6-amine becomes cytotoxic to the cells.
Materials:
-
HeLa, A549, or MDA-MB-231 cells
-
Complete cell culture medium
-
Tetrazine-PEG6-amine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Tetrazine-PEG6-amine in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the linker. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Cell Surface Labeling
Caption: Workflow for cell surface labeling and analysis.
Bioorthogonal Reaction Pathway
Caption: The iEDDA reaction between Tetrazine and TCO.
References
- 1. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Determining the Drug-to-Antibody Ratio (DAR) for Tetrazine-PEG6-ADCs: A Comparative Guide
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), defining the average number of drug molecules conjugated to a single antibody.[1] This ratio significantly influences the ADC's efficacy, toxicity, and pharmacokinetic properties.[1] For ADCs utilizing a Tetrazine-PEG6 linker, which facilitates a bioorthogonal conjugation, precise DAR determination is essential for ensuring consistency and optimal performance. This guide provides an objective comparison of common analytical methods for DAR determination, supported by experimental protocols and data presentation.
Tetrazine-PEG6 linkers are used in click chemistry for ADC synthesis, where the tetrazine group reacts with a strained alkene in an inverse electron demand Diels-Alder reaction.[2] The PEG6 (polyethylene glycol) component is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.
Comparison of Key Analytical Methods for DAR Determination
Several bioanalytical methods have been developed to determine the average DAR and drug load distribution of ADCs.[3][4] The choice of method depends on the specific characteristics of the ADC, the information required (average DAR vs. distribution), and the available instrumentation. The most widely used techniques include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).
| Method | Principle | Information Provided | Sample State | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on their extinction coefficients.[3][] | Average DAR only.[6] | Intact ADC | Simple, rapid, and requires standard laboratory equipment.[3][][7] | Does not provide information on drug distribution; susceptible to interference from other components that absorb at the selected wavelengths.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity under non-denaturing conditions.[3][8] The addition of a hydrophobic drug increases the ADC's retention on the column. | Average DAR and drug load distribution (e.g., DAR 0, 2, 4, 6, 8 species).[9] | Intact ADC | Considered a standard method for cysteine-linked ADCs.[3][4] Provides detailed information on heterogeneity. | Mobile phases contain high salt concentrations that are incompatible with MS.[4] May have lower resolution for ADCs with very hydrophobic payloads.[8] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates molecules based on their hydrophobicity under denaturing conditions.[3] Can be used for both intact and reduced ADCs. | Average DAR and drug load distribution. For reduced ADCs, it provides information on drug load on light and heavy chains.[9] | Intact or Reduced ADC | Compatible with mass spectrometry due to the use of volatile mobile phases.[4] Offers an orthogonal method to HIC.[9] | Denaturing conditions disrupt the native ADC structure, which may not be desirable for all analyses.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADCs to determine their precise molecular weights.[10] Often coupled with LC (LC-MS) for prior separation. | Average DAR, drug load distribution, and confirmation of conjugation sites (with fragmentation). | Intact or Reduced ADC | Provides highly accurate and detailed characterization.[10][11] Can identify different drug-loaded species and other modifications. | Requires specialized and expensive instrumentation; data analysis can be complex.[12] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and requires knowledge of the extinction coefficients of the antibody and the drug.[]
Methodology:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the naked antibody at 280 nm (ε_Ab,280_).
-
Determine the molar extinction coefficient of the drug-linker construct at 280 nm (ε_Drug,280_) and at its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_).
-
-
Sample Preparation:
-
Prepare the Tetrazine-PEG6-ADC sample in a suitable buffer (e.g., PBS).
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculation:
-
Calculate the concentration of the drug (C_Drug_) using the absorbance at λ_max_:
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
-
Calculate the corrected absorbance of the antibody at 280 nm by subtracting the contribution of the drug's absorbance:
-
A_Ab,280_ = A_280_ - (C_Drug_ × ε_Drug,280_)
-
-
Calculate the concentration of the antibody (C_Ab_):
-
C_Ab_ = A_Ab,280_ / ε_Ab,280_
-
-
Calculate the average DAR:
-
DAR = C_Drug_ / C_Ab_
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a robust method for characterizing cysteine-linked ADCs, separating species with different numbers of conjugated drugs.[9][13]
Methodology:
-
Instrumentation and Column:
-
HPLC or UPLC system with a UV detector.[13]
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) with 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.). The area percentage represents the relative abundance of each species.[9]
-
Calculate the weighted average DAR using the following formula:
-
DAR = Σ (Peak Area % of species * DAR of species) / 100
-
-
Reversed-Phase Liquid Chromatography (RP-LC) for DAR of Reduced ADC
This method is often used as an orthogonal technique to HIC and is compatible with MS. It involves reducing the interchain disulfide bonds of the ADC.[9][14]
Methodology:
-
Sample Preparation (Reduction):
-
To approximately 100 µg of the ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of the antibody into light chains (LC) and heavy chains (HC).
-
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm and MS detection.
-
Gradient: A suitable gradient from low to high organic solvent (e.g., 20% to 60% B over 15 minutes).
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to unconjugated light chain (L0), drug-conjugated light chain (L1), and heavy chains with varying drug loads (H0, H1, H2, etc.).[15]
-
Identify each peak using the mass spectrometer.
-
Integrate the UV peak areas for all light chain and heavy chain species.
-
Calculate the weighted average DAR using the formula:[14][16]
-
DAR = (Σ Peak Area_LC_ × DAR_LC_ + Σ Peak Area_HC_ × DAR_HC_) / (Σ Peak Area_LC_ + Σ Peak Area_HC_)
-
-
Visualizations
Caption: General workflow for determining the Drug-to-Antibody Ratio (DAR).
Caption: Logical relationship of a Tetrazine-PEG6 Antibody-Drug Conjugate.
Caption: Decision tree for selecting a suitable DAR determination method.
References
- 1. hpst.cz [hpst.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 11. sciex.com [sciex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of Tetrazine-PEG6-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Tetrazine-PEG6-amine hydrochloride, a compound frequently utilized in bioconjugation and click chemistry applications. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, work should be conducted in a chemical fume hood.
Waste Characterization and Data Summary
All waste containing this compound should be considered hazardous. The following table summarizes the key hazard information based on available data for similar compounds.
| Property | Value/Classification | Source |
| Chemical Name | This compound | N/A |
| GHS Hazard Statements (based on similar compounds) | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3) | [1] |
| Potential Health Effects | May cause respiratory irritation, skin irritation, and serious eye irritation. | [1][2] |
| Environmental Hazards | Potential for long-term adverse effects in the aquatic environment. Discharge into the environment must be avoided. | [3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[1][4]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]
-
Label the container with the full chemical name: "Waste this compound" and include appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").[1]
-
-
Spill Management:
-
In the event of a small spill, ensure proper PPE is worn.[1]
-
Carefully sweep up solid material, avoiding dust generation. For solutions, absorb the spill with an inert material, such as sand, vermiculite, or diatomite.[1][2]
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste.[2][4]
-
-
Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed and properly labeled.[1]
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4]
-
Always follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][5]
-
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before being disposed of as regular laboratory waste.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by a volatile organic solvent like acetone (B3395972) or ethanol) at least three times.
-
Collect Rinsate: Collect all rinsate in a designated hazardous waste container, as it is considered hazardous.
-
Drying: Allow the container to air dry completely in a fume hood.
-
Defacing: Once dry, deface or remove the original label to prevent misidentification.
-
Disposal: The clean, dry, and defaced container can now be disposed of in the regular laboratory glass or plastic waste, in accordance with institutional policies.
Experimental Workflow and Decision-Making
The following diagrams illustrate the logical steps for the proper handling and disposal of this compound.
Caption: Workflow for handling and waste collection.
References
Essential Safety and Operational Guidance for Tetrazine-PEG6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling Tetrazine-PEG6-amine hydrochloride. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Precautions
Hazard Summary:
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Source: MedChemExpress SDS for Tetrazine-PEG4-amine (hydrochloride)[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[2][3]
Required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety goggles or glasses with side shields. A face shield is recommended when handling larger quantities. | To protect eyes from splashes and irritation.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact and irritation.[5] |
| Body Protection | A chemical-resistant lab coat. | To protect against contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working outside of a fume hood, if exposure limits are exceeded, or if irritation occurs. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][4] |
Operational Plan: Safe Handling Procedure
All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. An eyewash station and safety shower must be readily accessible. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[7]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust or airborne particles.[4] For easier handling, a stock solution can be prepared by dissolving the reagent in a dry, water-miscible solvent such as DMSO or DMF.[8][9]
-
In Solution: When working with the compound in solution, handle it with the same level of caution, using sealed containers for transfers whenever possible. Use non-amine-containing buffers (e.g., PBS, HEPES, carbonate/bicarbonate, or borate) at a pH of 7-9.[8][9]
-
Post-Handling: After completion, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[1]
-
Storage: Store the compound at or below -20°C under a dry inert gas (argon or nitrogen) and protected from light.[10][7][11][12]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.[5][13]
Waste Disposal Protocol:
-
Waste Collection: Collect all waste, including contaminated materials like weighing paper and pipette tips, in a designated and clearly labeled hazardous waste container.[5][13] The container must be chemically compatible and have a secure lid.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards (e.g., "Irritant," "Handle with Caution").
-
Storage of Waste: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Do not dispose of this chemical down the drain.[5]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][6] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][6] |
| If inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4] |
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4]
-
For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.[13]
-
Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol) and collect the cleaning materials as hazardous waste.[5]
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Protein PEGylation [jenkemusa.com]
- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
